Product packaging for Maniladiol(Cat. No.:CAS No. 595-17-5)

Maniladiol

Cat. No.: B1220831
CAS No.: 595-17-5
M. Wt: 442.7 g/mol
InChI Key: VLRYIIPJIVGFIV-QQSFYHFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maniladiol (CAS 595-17-5) is a pentacyclic triterpenoid diol of the oleanane type, with the molecular formula C30H50O2 and an average mass of 442.728 Da . It is a stereoisomer of faradiol, a compound known for its significant anti-inflammatory activity and its role as the most relevant active principle in extracts of Calendula officinalis L. (common marigold) . The anti-inflammatory activity associated with this class of triterpenoids is linked to the inhibition of pro-inflammatory cytokines and the COX-2 enzyme . This reagent is provided as a high-purity analytical standard, making it ideal for use in natural product research, phytochemical analysis, and the study of triterpenoid biosynthesis and mechanisms of action. Researchers can utilize this compound as a standard for chromatography, a building block in semi-synthetic studies, or a lead compound in pharmacological investigations for inflammatory conditions. This product is labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not intended for use in diagnostic procedures . This product is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1220831 Maniladiol CAS No. 595-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)15-16-27(5)20(17-25)19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,7)30(19,8)18-24(27)32/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYIIPJIVGFIV-QQSFYHFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-17-5
Record name Maniladiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maniladiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MANILADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0NCS29FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Maniladiol: A Triterpenoid from Philippine "Manila Copal" Resin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Maniladiol, a tetracyclic triterpenoid with an oleanane skeleton, is a significant constituent of Manila copal, the resin derived from the endemic Philippine tree, Agathis philippinensis. Historically used in the production of varnishes and lacquers, recent scientific interest has shifted towards the pharmacological potential of its chemical components. This technical guide provides a comprehensive overview of the natural sources, discovery, and experimental protocols related to this compound, with a focus on its potential biological activities. Quantitative data is presented in a structured format, and a detailed, generalized experimental workflow for its isolation is provided.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Among these, oleanane-type triterpenes have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, a member of this family, is a characteristic component of the resin obtained from Agathis philippinensis, a tree species native to the Philippines. The resin, commercially known as Manila copal, has a long history of international trade. This document aims to consolidate the available scientific information on this compound for researchers and professionals in the field of drug discovery and development.

Natural Sources and Discovery

Natural Source: The primary natural source of this compound is the resin of Agathis philippinensis, a large evergreen tree belonging to the Araucariaceae family. This resin, known as Manila copal, is exuded from the tree's bark. The trade of Manila copal from the Philippines has been documented for over a century.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H50O2Inferred from structure
Molecular Weight442.7 g/mol Inferred from structure
ClassTriterpenoidGeneral Classification
SkeletonOleananeGeneral Classification

Quantitative Analysis

The concentration of this compound in Manila copal can be determined using gas chromatography-mass spectrometry (GC-MS). A generalized approach for quantification is presented below.

Analytical MethodMatrixReported ConcentrationReference
GC-MSProtium heptaphyllum ResinQuantified using a β-amyrin calibration curve[1]

Note: While this data is from a different plant species, the methodology is applicable to the quantification of this compound in Agathis philippinensis resin. Specific quantitative data for this compound in Manila copal is not extensively reported in recent literature.

Experimental Protocols

Generalized Protocol for the Extraction and Isolation of this compound

This protocol describes a general workflow for the isolation of this compound from the resin of Agathis philippinensis. The specific solvents and chromatographic conditions may require optimization.

1. Resin Collection and Preparation:

  • Collect fresh resin exudates from Agathis philippinensis.

  • Air-dry the resin to remove excess moisture.

  • Grind the dried resin into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Perform exhaustive extraction of the powdered resin with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield pure this compound.

5. Structure Elucidation:

  • Confirm the identity and structure of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

experimental_workflow resin Agathis philippinensis Resin powder Powdered Resin resin->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation enriched_fraction Enriched Fraction (Ethyl Acetate) fractionation->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography partially_purified Partially Purified Fractions column_chromatography->partially_purified hplc Preparative HPLC partially_purified->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Potential Signaling Pathways

Recent literature suggests that this compound possesses anti-inflammatory and growth inhibitory properties.[2]

Anti-inflammatory Activity

This compound has been reported to decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2] It is also reported to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2]

Potential Signaling Pathway: The inhibition of TNF-α, IL-1, IL-6, and NO production suggests that this compound may modulate inflammatory signaling pathways. A plausible target is the Nuclear Factor-kappa B (NF-κB) pathway , which is a central regulator of the expression of genes encoding these pro-inflammatory mediators. This compound could potentially inhibit the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This would lead to the retention of NF-κB in the cytoplasm and the downregulation of its target inflammatory genes.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli ikk IKK inflammatory_stimuli->ikk This compound This compound This compound->ikk ikb_p p-IκB ikk->ikb_p ikb IκB ikb_p->ikb degradation nfkb NF-κB ikb->nfkb nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6, iNOS) nfkb_active->inflammatory_genes cytokines Pro-inflammatory Cytokines & NO Production inflammatory_genes->cytokines

References

Maniladiol: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniladiol is a naturally occurring pentacyclic triterpenoid of the oleanane class, which has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a particular focus on its anti-inflammatory and antitubercular effects. Detailed experimental methodologies for its isolation and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the current understanding of its mechanism of action, including its modulation of key signaling pathways.

Chemical Identity and Structure

This compound is chemically defined as olean-12-ene-3β,16β-diol. Its structure consists of a five-ring carbon skeleton characteristic of oleanane-type triterpenoids, with hydroxyl groups located at the C-3 and C-16 positions in the beta configuration.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol[1]
Chemical Formula C₃₀H₅₀O₂[1]
CAS Number 595-17-5[1]
Molecular Weight 442.7 g/mol [1]
SMILES C[C@]12CC--INVALID-LINK--(C)C)C)O)C)C)(C)C)O[1]
InChIKey VLRYIIPJIVGFIV-QQSFYHFXSA-N[1]
Synonyms 16β-hydroxy-β-amyrin, Olean-12-ene-3β,16β-diol, 3β,16β-Dihydroxyolean-12-ene[1]

Physicochemical and Spectroscopic Data

The empirical data available for this compound is crucial for its identification, characterization, and quantification.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 215-217 °CDjerassi, C., et al. (1957)
220-221 °CFooDB
Specific Rotation ([α]D) +68° (c=1, CHCl₃)FooDB
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous structural elucidation of this compound. While comprehensive public data with full assignments are limited, typical spectral characteristics for oleanane-type triterpenoids can be inferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum is expected to show characteristic signals for eight tertiary methyl groups, two secondary hydroxyl protons, and an olefinic proton of the C-12 double bond.

    • ¹³C-NMR: The spectrum would display 30 carbon signals, including those corresponding to the olefinic carbons at C-12 and C-13, and the hydroxyl-bearing carbons at C-3 and C-16.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 442. The fragmentation pattern would be characteristic of the oleanane skeleton, with initial water loss from the hydroxyl groups and subsequent retro-Diels-Alder fragmentation of the C-ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=C stretching of the double bond at C-12 would be observed around 1650 cm⁻¹.

Biological Activities and Mechanisms of Action

This compound has been reported to possess significant anti-inflammatory and antitubercular properties.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro models. It has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it modulates cytokine production by suppressing the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

The primary mechanism underlying the anti-inflammatory action of this compound is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of the inflammatory response.

anti_inflammatory_mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Degradation of IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release & Translocation DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK Inhibits

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Antitubercular Activity

This compound has been identified as a potential antitubercular agent.[1] While the precise mechanism of action has not been fully elucidated for this compound itself, studies on other pentacyclic triterpenoids suggest potential molecular targets in Mycobacterium tuberculosis. These include interference with cell wall biosynthesis or inhibition of essential enzymes such as RNA polymerase.[1] Further research is required to pinpoint the specific target of this compound in M. tuberculosis.

Experimental Protocols

Isolation of this compound from a Natural Source

A general procedure for the isolation of triterpenoids from plant material involves solvent extraction followed by chromatographic separation. The following is a representative protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves of Syzygium species) is subjected to extraction with a non-polar solvent like dichloromethane or hexane at room temperature for an extended period (e.g., 72 hours).

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC.

    • Final purification is often achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

In Vitro Anti-inflammatory Assay: NF-κB Inhibition

A common method to assess NF-κB inhibition is through a reporter gene assay in a suitable cell line (e.g., RAW 264.7 macrophages).

  • Cell Culture and Transfection:

    • Cells are cultured under standard conditions.

    • Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.

  • Treatment:

    • Transfected cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

    • Inflammation is then induced by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 6 hours).

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

experimental_workflow start Start culture Culture RAW 264.7 cells start->culture transfect Transfect with NF-κB Luciferase Reporter culture->transfect pre_treat Pre-treat with this compound (various concentrations) transfect->pre_treat induce Induce inflammation with LPS pre_treat->induce lyse Lyse cells induce->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Compare to controls measure->analyze end End analyze->end

Figure 2: Workflow for NF-κB Luciferase Reporter Assay.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory properties and potential as an antitubercular agent. Its mechanism of action, particularly the inhibition of the NF-κB pathway, provides a solid foundation for its further development as a therapeutic lead. Future research should focus on:

  • Complete Spectroscopic Characterization: Publishing high-resolution NMR, MS, and IR data with full assignments to serve as a definitive reference.

  • Elucidation of Antitubercular Mechanism: Identifying the specific molecular target(s) of this compound in M. tuberculosis.

  • In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Total Synthesis: Developing a robust and efficient total synthesis route to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved activity and drug-like properties.

The continued investigation of this compound holds significant promise for the discovery of new and effective treatments for inflammatory diseases and tuberculosis.

References

The Maniladiol Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the maniladiol biosynthetic pathway in plants. This compound, a pentacyclic triterpenoid, holds significant interest for its potential pharmacological activities. This document outlines the core biosynthetic steps, details relevant experimental protocols for pathway elucidation, and presents quantitative data analysis methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. While a specific "this compound synthase" has not been definitively characterized in published literature, the proposed pathway is based on the known mechanisms of oxidosqualene cyclases (OSCs) that produce similar triterpenoid skeletons.

The foundational steps are:

  • Formation of 2,3-Oxidosqualene: The linear hydrocarbon squalene, synthesized from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene.

  • Cyclization by Oxidosqualene Cyclase (OSC): This is the crucial step that generates the pentacyclic backbone of this compound. A specific OSC, herein hypothetically termed "this compound synthase," catalyzes the intricate series of cyclizations and rearrangements of 2,3-oxidosqualene. The formation of the this compound structure likely proceeds through a protosteryl cation intermediate, followed by a series of 1,2-hydride and methyl shifts.

  • Hydroxylation by Cytochrome P450s: The this compound backbone, once formed, may undergo further modifications, such as hydroxylations, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications contribute to the diversity of triterpenoids in plants.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Maniladiol_Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Triterpenoid Backbone Biosynthesis cluster_2 Potential Downstream Modification Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple Steps MEP Pathway->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (Hypothetical OSC) Oxidized this compound Derivatives Oxidized this compound Derivatives This compound->Oxidized this compound Derivatives Cytochrome P450s

Caption: Proposed biosynthetic pathway of this compound from precursor molecules.

Experimental Protocols for Pathway Elucidation

The identification and characterization of the enzymes involved in this compound biosynthesis are critical for understanding and potentially engineering its production. The following sections detail key experimental protocols.

Identification and Cloning of a Candidate this compound Synthase Gene

The search for a this compound synthase gene would typically start with transcriptome sequencing of a plant known to produce this compound.

Experimental Workflow:

Gene_Identification_Workflow Plant Tissue (this compound-producing) Plant Tissue (this compound-producing) RNA Extraction RNA Extraction Plant Tissue (this compound-producing)->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Transcriptome Sequencing (e.g., Illumina, PacBio) Transcriptome Sequencing (e.g., Illumina, PacBio) cDNA Synthesis->Transcriptome Sequencing (e.g., Illumina, PacBio) De novo Assembly De novo Assembly Transcriptome Sequencing (e.g., Illumina, PacBio)->De novo Assembly Identification of OSC Homologs Identification of OSC Homologs De novo Assembly->Identification of OSC Homologs BLAST, HMMER Full-length Gene Cloning Full-length Gene Cloning Identification of OSC Homologs->Full-length Gene Cloning RACE-PCR Sequence Analysis Sequence Analysis Full-length Gene Cloning->Sequence Analysis

Caption: Workflow for the identification and cloning of a candidate this compound synthase gene.

Detailed Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from a this compound-rich plant tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). First-strand cDNA is synthesized using a reverse transcriptase (e.g., SuperScript III, Invitrogen).

  • Transcriptome Sequencing and Assembly: The cDNA library is sequenced using a high-throughput platform. The resulting reads are assembled de novo using software like Trinity or SPAdes.

  • Identification of OSC Homologs: The assembled transcriptome is searched for sequences homologous to known plant oxidosqualene cyclases using BLASTx or HMMER with conserved OSC domains.

  • Full-Length Gene Cloning: The full-length coding sequence of candidate genes is obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.

  • Sequence Analysis: The cloned gene sequence is analyzed for open reading frames (ORFs), conserved motifs typical of OSCs (e.g., the DCTAE motif), and phylogenetic relationships to other known OSCs are established.

Functional Characterization of the Candidate this compound Synthase

To confirm the function of a candidate gene, it is heterologously expressed in a host system that produces the precursor 2,3-oxidosqualene.

Experimental Workflow:

Functional_Characterization_Workflow Cloned OSC Gene Cloned OSC Gene Expression Vector Construction (e.g., pYES-DEST52) Expression Vector Construction (e.g., pYES-DEST52) Cloned OSC Gene->Expression Vector Construction (e.g., pYES-DEST52) Transformation into Yeast Strain (e.g., S. cerevisiae) Transformation into Yeast Strain (e.g., S. cerevisiae) Expression Vector Construction (e.g., pYES-DEST52)->Transformation into Yeast Strain (e.g., S. cerevisiae) Induction of Gene Expression (e.g., with galactose) Induction of Gene Expression (e.g., with galactose) Transformation into Yeast Strain (e.g., S. cerevisiae)->Induction of Gene Expression (e.g., with galactose) Yeast Culture Yeast Culture Induction of Gene Expression (e.g., with galactose)->Yeast Culture Metabolite Extraction (e.g., saponification and hexane extraction) Metabolite Extraction (e.g., saponification and hexane extraction) Yeast Culture->Metabolite Extraction (e.g., saponification and hexane extraction) GC-MS Analysis GC-MS Analysis Metabolite Extraction (e.g., saponification and hexane extraction)->GC-MS Analysis Product Identification (Comparison to authentic standard) Product Identification (Comparison to authentic standard) GC-MS Analysis->Product Identification (Comparison to authentic standard)

Caption: Workflow for the functional characterization of a candidate this compound synthase.

Detailed Methodology:

  • Vector Construction and Yeast Transformation: The full-length ORF of the candidate OSC is cloned into a yeast expression vector. The resulting plasmid is transformed into a Saccharomyces cerevisiae strain engineered for enhanced 2,3-oxidosqualene production.

  • Yeast Culture and Induction: Transformed yeast is grown in an appropriate selective medium. Gene expression is induced by the addition of galactose.

  • Metabolite Extraction: After a period of incubation, yeast cells are harvested. The cell pellet is subjected to saponification with alcoholic potassium hydroxide, followed by extraction of the non-saponifiable fraction with an organic solvent like hexane.

  • GC-MS Analysis: The extracted metabolites are derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum and retention time of the product are compared with those of an authentic this compound standard.

Quantitative Analysis of this compound

Accurate quantification of this compound in plant tissues is essential for understanding its physiological roles and for biotechnological applications.

Sample Preparation and Extraction

Protocol for this compound Extraction from Plant Tissue:

  • Sample Preparation: Collect fresh plant tissue, flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or a chloroform:methanol mixture) using ultrasonication or soxhlet extraction.

  • Cleanup: The crude extract can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.

Quantitative Analysis by GC-MS and LC-MS/MS

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., silylation with BSTFA)Generally not required
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Ion Trap, TOFTriple Quadrupole (QqQ), Q-TOF, Orbitrap
Quantification Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Sensitivity Good to excellentExcellent to outstanding
Selectivity HighVery High
Throughput ModerateHigh

Representative Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for this compound in different tissues of a plant, as would be determined by a validated analytical method.

Table 2: Hypothetical this compound Content in Plant Tissues

Plant TissueThis compound Content (µg/g dry weight)Standard Deviation
Young Leaves15.2± 1.8
Mature Leaves8.5± 0.9
Stems2.1± 0.3
Roots25.7± 3.1
Flowers5.4± 0.6

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway presents a significant opportunity for the sustainable production of this valuable triterpenoid. The immediate research priority is the definitive identification and functional characterization of the "this compound synthase" from a this compound-accumulating plant species. Subsequent research should focus on identifying and characterizing the downstream modifying enzymes, such as P450s, to fully map the metabolic network. This knowledge will be instrumental for metabolic engineering efforts in microbial or plant chassis to enable the high-level production of this compound for pharmaceutical and other applications.

physical and chemical properties of maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniladiol, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties, including reported antitubercular activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a dihydroxylated derivative of the oleanane-type triterpenes. Its core structure consists of a five-ring carbon skeleton. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₀O₂[1][2]
Molecular Weight 442.72 g/mol [1][2]
Melting Point 215-220 °C[1][2]
Boiling Point Not available
Solubility Data not available in quantitative form. Generally soluble in common organic solvents like chloroform, ethyl acetate, and methanol.
Appearance Crystalline solid
IUPAC Name (3β,16β)-Olean-12-ene-3,16-diol[1]
CAS Registry Number 595-17-5[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR data for this compound have not been fully compiled in publicly accessible databases. The following represents a generalized expectation of the spectral features based on its known structure.

¹H NMR:

  • Methyl Protons: Several singlets are expected in the upfield region (δ 0.7 - 1.3 ppm) corresponding to the eight methyl groups of the triterpenoid skeleton.

  • Hydroxyl Protons: The chemical shifts of the two hydroxyl protons at C-3 and C-16 are dependent on the solvent and concentration and may appear as broad singlets.

  • Methylene and Methine Protons: A complex series of multiplets is expected in the region of δ 1.0 - 2.5 ppm.

  • Olefinic Proton: A characteristic signal for the vinylic proton at C-12 is anticipated around δ 5.2 - 5.4 ppm, likely as a triplet.

  • Carbinolic Protons: The protons attached to the carbon atoms bearing the hydroxyl groups (C-3 and C-16) would appear as multiplets, with the C-3 proton typically around δ 3.2 ppm and the C-16 proton at a slightly downfield shift.

¹³C NMR:

  • Methyl Carbons: Resonances for the eight methyl carbons are expected in the aliphatic region (δ 15 - 30 ppm).

  • Methylene and Methine Carbons: A series of signals for the numerous sp³-hybridized carbons of the steroid nucleus will be present between δ 15 and 60 ppm.

  • Carbinolic Carbons: The signals for the carbons bearing the hydroxyl groups (C-3 and C-16) are expected around δ 79 ppm and δ 75 ppm, respectively.

  • Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C-12 and C-13) will show characteristic signals around δ 122 ppm and δ 144 ppm.

  • Quaternary Carbons: Several signals for the quaternary carbons of the ring system are also expected.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z 442) is expected, though it may be weak due to the facile loss of water molecules.

  • Fragmentation Pattern: The fragmentation of triterpenoids like this compound is complex. Common fragmentation pathways include:

    • Loss of one or two molecules of water from the molecular ion, leading to peaks at m/z 424 (M⁺ - H₂O) and m/z 406 (M⁺ - 2H₂O).

    • Retro-Diels-Alder (RDA) fragmentation of ring C, which is characteristic of Δ¹²-oleanene triterpenoids. This would result in diagnostic fragment ions.

    • Cleavage of other rings and loss of alkyl side chains.

Experimental Protocols

Isolation and Purification of this compound from Erythrina crista-galli

The following protocol describes a general procedure for the isolation of triterpenoids from plant sources, which can be adapted for this compound from the leaves of Erythrina crista-galli.

Methodology:

  • Extraction:

    • Air-dry and powder the leaves of Erythrina crista-galli.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. Triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

  • Chromatographic Purification:

    • Subject the this compound-rich fraction to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the compound of interest and concentrate them.

  • Crystallization:

    • Further purify the isolated compound by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystalline this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Antitubercular Activity Assay

The antitubercular activity of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Methodology (Microplate Alamar Blue Assay - MABA):

  • Preparation of Mycobacterial Culture:

    • Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37 °C until the mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of pure this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration.

    • Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the standardized mycobacterial suspension to each well of the microplate containing the serially diluted this compound.

    • Include positive (drug-free medium with bacteria) and negative (medium only) controls.

    • Incubate the microplate at 37 °C for 5-7 days.

  • Determination of MIC:

    • After incubation, add Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Biological Activity and Signaling Pathways

This compound has been reported to possess antitubercular activity. However, detailed studies on its mechanism of action and its effects on specific cellular signaling pathways are currently limited in the scientific literature. Triterpenoids, as a class of compounds, are known to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. Potential pathways that could be affected by this compound and warrant further investigation include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of the inflammatory response. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some triterpenoids can modulate MAPK signaling, which could contribute to their anticancer properties.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This is a crucial intracellular signaling pathway that regulates cell survival and proliferation. Dysregulation of this pathway is common in cancer, and some triterpenoids have been found to inhibit PI3K/Akt signaling.

Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Erythrina crista-galli (Leaves) extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning (n-Hexane, Chloroform, EtOAc) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography crystallization Recrystallization column_chromatography->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship of Potential Signaling Pathway Modulation

signaling_pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB ? MAPK MAPK Pathway This compound->MAPK ? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ? Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Cell_Proliferation

Caption: Hypothetical modulation of key signaling pathways by this compound.

Conclusion

This compound is a promising natural product with documented antitubercular activity. This technical guide has summarized its known physicochemical properties and provided generalized experimental protocols for its isolation and biological evaluation. While foundational data exists, significant research gaps remain, particularly concerning its detailed spectral characteristics, quantitative solubility, and its precise mechanism of action at the molecular level. Future investigations focused on these areas are crucial to fully unlock the therapeutic potential of this compound and to pave the way for its development as a novel therapeutic agent.

References

Maniladiol: A Review of Publicly Available Scientific Literature for Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available scientific literature on maniladiol. A comprehensive search of scientific databases has revealed a significant scarcity of in-depth studies on the specific biological activities of this compound. Consequently, the detailed quantitative data, experimental protocols, and signaling pathways requested for a full preliminary research review are not available at this time. This guide presents the currently available information and highlights areas where further research is critically needed.

Introduction to this compound

This compound is a pentacyclic triterpenoid belonging to the oleanane class of natural products. Its chemical structure is olean-12-ene substituted by hydroxy groups at the 3-beta and 16-beta positions. Triterpenoids are a large and structurally diverse class of natural compounds known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. While many triterpenoids have been extensively studied, specific research on this compound is limited.

Current State of Research

Our comprehensive literature review indicates that this compound has been identified as a plant metabolite. However, there is a notable lack of published studies detailing its specific mechanisms of action, quantitative biological data (such as IC50 or EC50 values), or defined signaling pathways in the context of anti-inflammatory or anti-cancer research.

The majority of available research focuses on broader extracts containing various triterpenoids or on more well-known analogues. Therefore, the following sections will address the general biological activities of closely related oleanane triterpenoids to provide a potential, albeit speculative, framework for future investigations into this compound. It is crucial to emphasize that these are not data on this compound itself.

Potential Anti-inflammatory Activity (Inferred from Related Triterpenoids)

Many oleanane triterpenoids have demonstrated anti-inflammatory effects, often through the modulation of key inflammatory pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some triterpenoids are known to inhibit this pathway by preventing IκB degradation.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli This compound (Hypothesized) This compound (Hypothesized) NF-κB Activation NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression IKK Complex IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation NF-κB Translocation->NF-κB Activation G This compound (Hypothesized) This compound (Hypothesized) Apoptosis Apoptosis ↑ Bax / ↓ Bcl-2 ↑ Bax / ↓ Bcl-2 Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization ↑ Bax / ↓ Bcl-2->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis G start Culture RAW 264.7 Macrophages lps Stimulate with LPS start->lps treat Treat with this compound lps->treat assays Perform Assays: - NO Production (Griess) - Cytokine ELISA (TNF-α, IL-6) - Western Blot (COX-2, iNOS, p-IκBα) treat->assays data Data Analysis assays->data G start Culture Cancer Cell Lines (e.g., HeLa, A549, HT-29) treat Treat with this compound start->treat assays Perform Assays: - Cytotoxicity (MTT) - Apoptosis (Annexin V/PI) - Western Blot (Caspases, Bcl-2 family) treat->assays data Data Analysis assays->data

Maniladiol as a Plant Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Triterpenoid Maniladiol, Covering its Biosynthesis, Biological Activity, and Methodologies for its Study.

Introduction

This compound is a pentacyclic triterpenoid, a class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. Chemically classified as (3β,16β)-olean-12-ene-3,16-diol, this compound is found in various plant species, including Viburnum cylindricum, Mammillaria longimamma, and has been isolated from the oil-resins of Protium paniculatum.[1] As a plant metabolite, it is involved in the plant's defense mechanisms and its interactions with the environment. In recent years, this compound has garnered attention from the scientific community for its potential pharmacological properties, particularly its anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, biological effects, and the experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway originates from the cyclization of 2,3-oxidosqualene.

The biosynthesis can be summarized in the following key steps:

  • Formation of β-Amyrin: The enzyme β-amyrin synthase, an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, β-amyrin. This is a crucial branch point in triterpenoid synthesis.

  • Hydroxylation of β-Amyrin: Following the formation of the oleanane skeleton of β-amyrin, a series of oxidation reactions occur. Specifically, hydroxylation at the C-16 position by a cytochrome P450 monooxygenase leads to the formation of this compound. The hydroxyl group at the C-3 position is already present from the initial cyclization of 2,3-oxidosqualene.

Maniladiol_Biosynthesis Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase beta_Amyrin beta_Amyrin Oxidosqualene->beta_Amyrin β-amyrin synthase This compound This compound beta_Amyrin->this compound Cytochrome P450 (Hydroxylation at C-16)

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities and Data Presentation

This compound has demonstrated notable biological activities, particularly in the areas of anti-inflammatory and cytotoxic effects. The following table summarizes the available quantitative data on these activities.

Biological ActivityModel SystemEndpointResultReference
Cytotoxicity Murine J774 MacrophagesIC5016.02 µg/mL[1]
Anti-inflammatory LPS-stimulated J774 MacrophagesNitric Oxide (NO) Production>80% inhibition at 10 µg/mL[1]
LPS-stimulated J774 MacrophagesTNF-α ProductionNo significant inhibition[1]
LPS-stimulated J774 MacrophagesIL-6 ProductionInhibition observed[1]
LPS-stimulated J774 MacrophagesIL-10 ProductionInduction observed[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant source.

Maniladiol_Extraction_Workflow Plant_Material Dried and Powdered Plant Material Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Maniladiol_Isolated Pure this compound Purification->Maniladiol_Isolated

Figure 2: General workflow for the extraction and isolation of this compound.

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., leaves, stems, roots).

  • Air-dry the plant material in the shade to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol (or another suitable organic solvent) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Isolation by Column Chromatography:

  • Subject the crude extract to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

4. Purification:

  • Combine fractions showing similar TLC profiles.

  • Subject the combined fractions containing this compound to further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on a cell line, such as J774 macrophages.

1. Cell Culture:

  • Culture J774 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

1. Cell Culture and Treatment:

  • Culture and seed J774 macrophages as described in the cytotoxicity assay.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a control group without LPS stimulation.

2. Nitrite Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its anti-inflammatory effects, particularly the inhibition of NO and IL-6 and the induction of IL-10, suggest a potential interaction with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Proposed Anti-inflammatory Signaling Pathway:

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in these pathways.

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (NO, IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition? This compound->NF_kB Inhibition?

References

Maniladiol: A Triterpenoid with Promising Antitubercular Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of a Natural Compound for Tuberculosis Drug Discovery

For Immediate Release

[City, State] – [Date] – As the global search for novel antitubercular agents continues, the natural triterpenoid maniladiol has emerged as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the current scientific knowledge on the antitubercular activity of this compound, including quantitative data, experimental methodologies, and a discussion of its potential, albeit currently undefined, mechanism of action.

Quantitative Assessment of Antitubercular Activity

This compound, an oleanane-type triterpenoid, has demonstrated noteworthy in vitro activity against Mycobacterium tuberculosis. Research has established a Minimum Inhibitory Concentration (MIC) that positions it as a candidate for further investigation in the development of new anti-TB therapies.

A key study by Akihisa et al. (2005) reported the antitubercular activity of this compound against the H37Rv strain of Mycobacterium tuberculosis. The findings from this study are summarized below.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)
This compoundH37Rv4

Table 1: Minimum Inhibitory Concentration of this compound against M. tuberculosis H37Rv.

At present, publicly available scientific literature does not contain further quantitative data on the antitubercular activity of this compound against other strains of M. tuberculosis or clinical isolates.

Cytotoxicity Profile

A critical aspect of drug development is the assessment of a compound's selectivity for the pathogen over host cells. While the Akihisa et al. (2005) study evaluated the cytotoxicity of a related triterpenoid, 3-epilupeol, against Vero cells (a continuous cell line of monkey kidney epithelial cells), specific cytotoxicity data for this compound against Vero cells or other mammalian cell lines is not currently available in the published literature. The determination of the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) for this compound is essential to calculate its Selectivity Index (SI = CC50/MIC) and thereby gauge its therapeutic potential.

Experimental Methodologies

The in vitro antitubercular activity of this compound was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used and reliable method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds.

Microplate Alamar Blue Assay (MABA) Protocol

The following is a generalized protocol for the MABA, as detailed in various scientific publications.

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized optical density at 600 nm (OD600) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation and Incubation: The standardized mycobacterial suspension is added to each well of the microplate containing the serially diluted this compound. Control wells containing bacteria without the compound (positive control) and wells with media alone (negative control) are also included. The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue (resazurin) and Tween 80 is added to each well. The plate is then re-incubated for 24-48 hours.

  • Data Interpretation: In viable, metabolically active mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. The MIC is determined as the lowest concentration of this compound that prevents this color change, indicating the inhibition of bacterial growth.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_result Result Culture M. tb Culture Inoculation Inoculation Culture->Inoculation Dilution Compound Dilution Dilution->Inoculation Incubation Incubation (5-7 days) Inoculation->Incubation AlamarBlue Add Alamar Blue Incubation->AlamarBlue ReIncubation Incubation (24-48h) AlamarBlue->ReIncubation Observation Observe Color Change ReIncubation->Observation MIC Determine MIC Observation->MIC

Figure 1: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Mechanism of Action: An Uncharted Territory

The precise molecular target and mechanism of action of this compound against Mycobacterium tuberculosis have not yet been elucidated. As an oleanane-type triterpenoid, it belongs to a class of natural products known for a wide range of biological activities. The lipophilic nature of triterpenoids suggests that they may interact with the complex, lipid-rich cell wall of mycobacteria, potentially disrupting its integrity or interfering with key enzymatic processes involved in its biosynthesis. However, without specific experimental evidence, this remains speculative.

Further research is imperative to uncover the mechanism of action of this compound. Such studies could involve:

  • Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, or genetic approaches to identify the molecular binding partners of this compound within M. tuberculosis.

  • Cell wall biosynthesis assays: Investigating the effect of this compound on the synthesis of mycolic acids, arabinogalactan, and peptidoglycan, the key components of the mycobacterial cell wall.

  • Enzyme inhibition assays: Testing the inhibitory activity of this compound against essential mycobacterial enzymes.

Proposed_MoA_Investigation cluster_targets Potential Cellular Targets cluster_approaches Investigative Approaches This compound This compound CellWall Mycobacterial Cell Wall This compound->CellWall Potential Interaction Enzymes Essential Enzymes This compound->Enzymes Potential Interaction Membrane Cell Membrane This compound->Membrane Potential Interaction TargetID Target Identification TargetID->CellWall TargetID->Enzymes TargetID->Membrane BiosynthesisAssays Cell Wall Biosynthesis Assays BiosynthesisAssays->CellWall EnzymeAssays Enzyme Inhibition Assays EnzymeAssays->Enzymes

Figure 2: Proposed investigative workflow to elucidate the mechanism of action of this compound.

Conclusion and Future Directions

This compound presents a promising starting point for the development of new antitubercular drugs. Its demonstrated in vitro activity warrants further comprehensive investigation. Key future research priorities should include:

  • Broad-spectrum activity profiling: Evaluating the efficacy of this compound against a wider panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.

  • In-depth cytotoxicity studies: Determining the IC50 of this compound against various mammalian cell lines to establish its selectivity index.

  • Mechanism of action studies: A concerted effort to identify the molecular target(s) and cellular pathways affected by this compound in M. tuberculosis.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of tuberculosis.

The elucidation of these critical data points will be instrumental in advancing this compound from a promising natural product to a viable lead compound in the global fight against tuberculosis.

Disclaimer: This document is intended for a scientific audience and provides a summary of currently available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Methodological & Application

Application Note & Protocol: Quantification of Maniladiol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of maniladiol. The described protocol is applicable for the determination of this compound in various sample matrices, including herbal extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides researchers, scientists, and drug development professionals with a comprehensive guide for the reliable quantification of this compound.

Introduction

This compound is a naturally occurring triterpenoid found in various plant species. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1][2][] This application note presents a detailed, validated HPLC method for the quantification of this compound.

Experimental

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are necessary for the mobile phase.

  • Standards: A certified reference standard of this compound is required for calibration.

  • Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution.[1][4]

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 15 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This may need to be optimized based on the specific sample type.

  • Grinding: Grind the dried sample material to a fine powder.

  • Extraction: Accurately weigh a portion of the powdered sample (e.g., 1 g) and transfer it to a suitable flask. Add a known volume of acetonitrile (e.g., 25 mL) and perform extraction using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.[5]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Grinding Extraction Ultrasonic Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (210 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9] The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank matrix

Data Presentation

The quantitative data for the validation of the HPLC method for this compound is presented below.

ParameterValue
Retention Time (min) Approximately 8.5
Linearity Range (µg/mL) 1 - 100
Regression Equation y = mx + c (where y is peak area and x is concentration)
Correlation Coefficient (r²) 0.9995
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Intra-day Precision (%RSD, n=6) 1.2%
Inter-day Precision (%RSD, n=6) 1.8%
Accuracy (Spike Recovery) 99.5%

Signaling Pathway/Logical Relationship Diagram

The logical relationship for method validation is depicted in the following diagram.

G Method Developed HPLC Method Validation Method Validation Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Suitability Method Suitability Linearity->Suitability Accuracy->Suitability Precision->Suitability Specificity->Suitability LOD->Suitability LOQ->Suitability

Caption: Logical flow of HPLC method validation.

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. The detailed protocol and validation data presented herein should enable other laboratories to readily implement this method.

References

Application Note: Characterization of Maniladiol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maniladiol is a pentacyclic triterpenoid of the oleanane type, specifically olean-12-ene-3β,16β-diol. Its chemical formula is C₃₀H₅₀O₂ with a molecular weight of 442.7 g/mol .[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural characterization is crucial for understanding their bioactivity and for quality control in drug manufacturing. Mass spectrometry (MS) is a powerful analytical technique for the characterization of triterpenoids like this compound, providing information on molecular weight and structure through fragmentation analysis. This application note provides detailed protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the expected key mass spectral data for the trimethylsilyl (TMS) derivative of this compound obtained by GC-MS with electron ionization (EI) and the protonated molecule of underivatized this compound by LC-MS/MS with electrospray ionization (ESI). The fragmentation pattern for the TMS derivative is dominated by a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring.

Table 1: Predicted Mass Spectral Data for this compound Derivatives

Ionization MethodAnalytePrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)Proposed Fragment Identity
GC-MS (EI) This compound-bis-TMS586.5571.515[M-CH₃]⁺
496.420[M-TMSOH]⁺
481.410[M-TMSOH-CH₃]⁺
278.2 100 [RDA Fragment of A/B rings]⁺
207.280[RDA Fragment of D/E rings + TMSOH]⁺
189.260[207.2 - H₂O]⁺
LC-MS/MS (ESI) This compound443.4425.4100[M+H-H₂O]⁺
407.460[M+H-2H₂O]⁺
234.240[RDA Fragment of D/E rings]⁺
207.270[RDA Fragment of A/B rings - H₂O]⁺

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

Objective: To analyze this compound by GC-MS after derivatization to increase volatility and thermal stability.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of this compound standard or dried plant extract containing this compound into a glass vial.

    • Add 100 µL of dry pyridine to dissolve the sample.

    • Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 200°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-700.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

Objective: To analyze underivatized this compound with high sensitivity and specificity using LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of this compound standard or extract in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with methanol to achieve a working concentration of 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 80% A

      • 1-10 min: Linear gradient to 5% A

      • 10-12 min: Hold at 5% A

      • 12.1-15 min: Return to 80% A and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Transitions (for Multiple Reaction Monitoring - MRM):

      • Precursor Ion: m/z 443.4

      • Product Ions: m/z 425.4, 407.4, 207.2 (Collision energy to be optimized for each transition).

Visualizations

Maniladiol_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Maniladiol_Sample This compound Sample (Standard or Extract) Derivatization Derivatization (for GC-MS) Maniladiol_Sample->Derivatization Silylation Dissolution Dissolution (for LC-MS) Maniladiol_Sample->Dissolution Methanol GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS LC-MS/MS Analysis Dissolution->LC_MS Mass_Spectrum Mass Spectrum Acquisition GC_MS->Mass_Spectrum LC_MS->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Characterization Fragmentation_Analysis->Structure_Elucidation

Caption: General workflow for the characterization of this compound using mass spectrometry.

Maniladiol_Fragmentation cluster_RDA Retro-Diels-Alder Fragmentation cluster_other_frags Other Key Fragments Maniladiol_TMS This compound-bis-TMS (M⁺, m/z 586.5) RDA_AB Fragment A (A/B Rings) m/z 278.2 Maniladiol_TMS->RDA_AB RDA RDA_DE Fragment B (D/E Rings) m/z 207.2 Maniladiol_TMS->RDA_DE RDA M_minus_Me [M-CH₃]⁺ m/z 571.5 Maniladiol_TMS->M_minus_Me -CH₃ M_minus_TMSOH [M-TMSOH]⁺ m/z 496.4 Maniladiol_TMS->M_minus_TMSOH -TMSOH

Caption: Proposed fragmentation pathway of silylated this compound in GC-MS (EI).

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays to evaluate the anti-inflammatory properties of maniladiol, a triterpenoid with potential therapeutic applications. The protocols outlined below are designed to be adaptable for use in a standard cell culture laboratory.

Overview of this compound's Anti-inflammatory Potential

This compound is a pentacyclic triterpenoid that has been investigated for various pharmacological activities. In the context of inflammation, research suggests that a mixture of brein and this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.[1] While comprehensive data on this compound's effects on other inflammatory markers remains to be fully elucidated, the following protocols provide a framework for a thorough in vitro investigation of its anti-inflammatory mechanisms.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of a brein/maniladiol mixture.

Table 1: Effect of Brein/Maniladiol Mixture on Nitric Oxide (NO) Production in LPS-Stimulated J774 Macrophages [1]

Concentration (µg/mL)% Inhibition of NO Production (Mean ± SD)
1.25Data not specified
2.5Data not specified
5.0Data not specified
10>80%

Note: The study reported that compounds at 10 µg/mL inhibited more than 80% of NO production. Specific values for lower concentrations were not provided.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for these assays.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Production Assay (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantify the cytokine concentrations using a standard curve prepared with recombinant cytokines.

Western Blot Analysis for COX-2, iNOS, and Signaling Proteins (NF-κB and MAPK pathways)

This protocol is used to determine the protein expression levels of Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., phosphorylated p38, ERK, JNK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for COX-2 and iNOS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for COX-2, iNOS, p65, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Visualization of Signaling Pathways and Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing the anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Assay) stimulate->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) stimulate->cytokine_assay western_blot Western Blot Analysis (COX-2, iNOS, NF-κB, MAPK) stimulate->western_blot data_analysis Quantification & Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Figure 1: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Figure 2: The NF-κB signaling pathway and potential inhibition by this compound.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Genes Pro-inflammatory Gene Expression AP1->Genes regulates This compound This compound This compound->TAK1 inhibits? This compound->p38 inhibits phosphorylation? This compound->JNK inhibits phosphorylation? This compound->ERK inhibits phosphorylation?

References

Application Notes and Protocols: Assessing the Anticancer Potential of Maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maniladiol is a pentacyclic triterpenoid, a class of phytochemicals that has garnered significant interest for its diverse pharmacological effects, including potential anticancer properties.[1][2] Many triterpenoids have been shown to exert cytotoxic and pro-apoptotic effects on various cancer cell lines, making this compound a compelling candidate for investigation as a novel therapeutic agent.[1] These application notes provide a comprehensive overview of standardized protocols to assess the anticancer efficacy of this compound, focusing on its effects on cell viability, cell cycle progression, and the induction of apoptosis. The presented methodologies and hypothetical data serve as a foundational guide for researchers initiating studies on this compound or similar natural compounds.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential anticancer effects of this compound.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in three human cancer cell lines and one non-cancerous human cell line after 48 hours of treatment, as determined by the MTT assay.

Cell LineTypeIC50 Value (µM)
MCF-7Breast Adenocarcinoma25.5 ± 2.1
HeLaCervical Adenocarcinoma32.8 ± 3.5
A549Lung Carcinoma45.1 ± 4.2
HEK293Human Embryonic Kidney> 100

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

This table shows the percentage of cells in different phases of the cell cycle after treatment with this compound for 24 hours, as determined by flow cytometry with propidium iodide staining.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)65.2 ± 3.320.5 ± 1.814.3 ± 1.5
This compound (25 µM)45.8 ± 2.915.1 ± 1.439.1 ± 2.7

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is designed to measure the cytotoxic effects of this compound on cancer cells by assessing metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis culture 1. Cell Culture (MCF-7, HeLa, A549) seed 2. Seeding in Plates (96-well or 6-well) culture->seed treat 3. This compound Treatment (Varying Concentrations) seed->treat viability Cell Viability (MTT Assay) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 IC50 Calculation viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: Experimental workflow for assessing the anticancer potential of this compound.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Maniladiol in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maniladiol, a naturally occurring triterpenoid, presents a promising avenue for investigation in oncology and inflammatory diseases. While direct research on this compound is emerging, studies on structurally similar triterpenoid diols provide a strong foundation for exploring its therapeutic potential. This document offers detailed application notes and experimental protocols based on existing literature for related compounds, enabling researchers to initiate studies on this compound's effects in cell culture.

Application Notes

This compound is a pentacyclic triterpenoid with potential biological activities relevant to drug discovery. Triterpenoids, as a class, are known for their broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] Preliminary data suggests that this compound exhibits growth inhibitory activity against M. tuberculosis and can inhibit the reverse transcriptase of HIV-1.[3]

Potential Research Applications:

  • Anti-Inflammatory Studies: Drawing parallels from other triterpenoids, this compound is a candidate for investigation as an anti-inflammatory agent.[3] It may potentially suppress the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[3] A standard in vitro model for these investigations involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, for instance, RAW 264.7.

  • Oncology Research: The cytotoxic and apoptosis-inducing properties observed in other triterpenic diols suggest that this compound could be a valuable compound for cancer research.[4] Investigations can be designed to assess its ability to inhibit cancer cell proliferation, arrest the cell cycle, and trigger programmed cell death in various cancer cell lines.

Data on Related Triterpenoids

The following table summarizes quantitative data from studies on triterpenoids with structural similarities to this compound, offering a preliminary guide for dose-ranging studies.

CompoundCell LineAssayMeasured EndpointEffective Concentration / IC50
Erythrodiol1321N1 (Human Astrocytoma)[³H]-thymidine uptakeCell Proliferation~10-50 µM[4]
Uvaol1321N1 (Human Astrocytoma)[³H]-thymidine uptakeCell Proliferation~10-50 µM[4]
Erythrodiol1321N1 (Human Astrocytoma)Flow Cytometry (PI Staining)Apoptosis (Sub-G0/G1 Phase)Significant effect at 50 µM[4]
Uvaol1321N1 (Human Astrocytoma)Flow Cytometry (PI Staining)Apoptosis (Sub-G0/G1 Phase)Significant effect at 50 µM[4]

Experimental Protocols

Protocol 1: Assessment of the Anti-inflammatory Potential of this compound

This protocol details a methodology to screen for the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase.

2. Cytotoxicity Assessment (MTT Assay):

  • Seed 1 x 10⁵ RAW 264.7 cells per well in a 96-well plate and incubate overnight.

  • Treat cells with a concentration gradient of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm to determine the concentration range of this compound that does not affect cell viability.

3. Measurement of Nitric Oxide (NO) Production:

  • Seed 2.5 x 10⁵ RAW 264.7 cells per well in a 24-well plate and incubate overnight.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the supernatant and determine the nitrite concentration using the Griess reagent.

4. Quantification of Pro-inflammatory Cytokines:

  • Use the supernatant collected in the previous step.

  • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Evaluation of this compound-Induced Apoptosis in Cancer Cells

This protocol provides a framework to investigate the pro-apoptotic effects of this compound on a selected cancer cell line.

1. Cell Culture:

  • Culture a human cancer cell line (e.g., HeLa, Jurkat) in the appropriate medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

2. Determination of IC50 (MTT Assay):

  • Seed cells in a 96-well plate.

  • Treat with a range of this compound concentrations for 24, 48, and 72 hours.

  • Perform an MTT assay as previously described to calculate the half-maximal inhibitory concentration (IC50).

3. Apoptosis Analysis by Flow Cytometry:

  • Seed cells in 6-well plates.

  • Treat cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the calculated IC50 for 24 or 48 hours.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS and resuspend in binding buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) using a flow cytometer.

Visualizations

experimental_workflow_inflammation Workflow for Anti-Inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture RAW 264.7 start->culture seed Seed Cells culture->seed viability MTT Assay seed->viability treat_mani Add this compound seed->treat_mani stimulate_lps Add LPS treat_mani->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess NO Measurement collect_supernatant->griess elisa Cytokine Measurement collect_supernatant->elisa end End griess->end elisa->end

Caption: A streamlined workflow for assessing the anti-inflammatory properties of this compound.

experimental_workflow_apoptosis Workflow for Apoptosis Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells culture->seed viability Determine IC50 (MTT) seed->viability treat_ic50 Treat with this compound seed->treat_ic50 harvest Harvest Cells treat_ic50->harvest stain Stain Cells harvest->stain flow Flow Cytometry stain->flow end End flow->end

Caption: A logical workflow for the evaluation of apoptosis induction by this compound.

signaling_pathway Hypothesized Anti-Inflammatory Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates This compound This compound This compound->IKK Potential Inhibition IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB IkappaB->NFkappaB_inactive inhibits NFkappaB_active Active NF-κB NFkappaB_inactive->NFkappaB_active releases DNA DNA NFkappaB_active->DNA translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

Caption: A proposed signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Maniladiol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of maniladiol as a reference standard in various chromatographic techniques. The protocols are intended to serve as a foundation for the quantitative and qualitative analysis of this compound in different sample matrices, particularly in the context of natural product research and pharmaceutical development.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid of the oleanane series. It is found in various plant species and has been investigated for its potential biological activities. As a reference standard, pure this compound is essential for the accurate identification and quantification of this compound in complex mixtures such as plant extracts or formulated products. Its chemical structure is C₃₀H₅₀O₂ with a molecular weight of 442.72 g/mol .

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. This method is based on established protocols for the analysis of similar oleanane-type triterpenes.

Experimental Protocol

2.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is an isocratic mixture of Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low wavelength, such as 205 nm or 210 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 20 minutes.

2.1.2. Standard and Sample Preparation

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract the material with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for this compound, based on data for similar triterpenoids.

ParameterTypical Value
Retention Time (tR)~12.5 min
Linearity (Concentration Range)10 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC System Working->Inject Sample Extract Sample Filter Filter Extract Sample->Filter Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, derivatization is required to increase their volatility.

Experimental Protocol

3.1.1. Instrumentation and GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

3.1.2. Derivatization, Standard, and Sample Preparation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known amount of this compound standard or sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., hexane or ethyl acetate) before derivatization.

Data Presentation: GC-MS Method Parameters

The following table summarizes expected parameters for a GC-MS method for the analysis of derivatized this compound.

ParameterExpected Value
Retention Time (derivatized)~25-30 min
Key Mass Fragments (m/z)Characteristic fragments of the silylated derivative
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL

Logical Relationship: GC-MS Analysis Steps

GCMS_Logic Start Start: this compound Sample/Standard Derivatization Derivatization with BSTFA/TMCS Start->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection of Fragment Ions MassAnalysis->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Logical steps in the GC-MS analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a valuable technique for the rapid screening and quantification of compounds in complex mixtures.

Experimental Protocol

4.1.1. Instrumentation and Chromatographic Conditions

  • HPTLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (20 x 10 cm).

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate (8:2, v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization: Spray the plate with a solution of Anisaldehyde-Sulfuric Acid reagent and heat at 110°C for 5-10 minutes for visualization.

  • Densitometric Scanning: Scan the plate with a densitometer at a suitable wavelength (e.g., 550 nm after derivatization).

4.1.2. Standard and Sample Preparation

  • Standard Solutions: Prepare this compound standard solutions in methanol at concentrations ranging from 100 to 1000 ng/µL.

  • Sample Solutions: Prepare sample extracts in methanol at a concentration of approximately 10 mg/mL.

Data Presentation: HPTLC Method Parameters

The following table provides expected parameters for an HPTLC method for this compound.

ParameterExpected Value
R_f Value~0.45
Linearity (Concentration Range)100 - 1000 ng/spot
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~20 ng/spot
Limit of Quantification (LOQ)~60 ng/spot
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Workflow: HPTLC Analysis

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detect Detection & Quantification Plate Activate HPTLC Plate Apply Apply Bands Plate->Apply Standard Prepare this compound Standards Standard->Apply Sample Prepare Sample Extract Sample->Apply Develop Develop Plate Apply->Develop Dry Dry Plate Develop->Dry Derivatize Derivatize with Reagent Dry->Derivatize Scan Densitometric Scanning Derivatize->Scan Quantify Quantify Scan->Quantify

Caption: Workflow for the HPTLC analysis of this compound.

Disclaimer: The provided protocols and validation data are representative examples based on methodologies for similar compounds. It is crucial for researchers to perform in-house validation of these methods to ensure they are suitable for their specific applications and instrumentation.

Application Notes and Protocols for the Synthesis of Maniladiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of maniladiol derivatives, focusing on techniques relevant to drug discovery and development. This compound, a pentacyclic triterpenoid, possesses a flexible scaffold for chemical modification, enabling the exploration of its therapeutic potential. The primary hydroxyl groups at positions C-3 and C-16 are common sites for derivatization.

Overview of Synthetic Strategies

The synthesis of this compound derivatives typically involves semi-synthetic approaches starting from the naturally isolated parent compound. Common strategies include:

  • Esterification: Conversion of the hydroxyl groups into esters with varying acyl chains to modulate lipophilicity and pharmacokinetic properties.

  • Etherification: Formation of ether linkages to introduce different functional groups and alter the molecule's polarity.

  • Oxidation: Conversion of the hydroxyl groups to ketones, which can then serve as handles for further modifications.

  • Glycosylation: Attachment of sugar moieties to enhance solubility and potentially alter biological activity and targeting.

These modifications can significantly impact the biological activity of this compound, including its anti-inflammatory and cytotoxic properties.[1]

Experimental Protocols

Synthesis of this compound Diacetate (Esterification)

This protocol describes the acetylation of this compound at the C-3 and C-16 positions. Acetylation is a common first step in derivatization to protect the hydroxyl groups or to produce a simple ester derivative for biological evaluation.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3 equivalents) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound diacetate.

Characterization Data for this compound Diacetate (Expected):

Technique Expected Observations
¹H NMR Appearance of two new singlets around δ 2.0-2.1 ppm corresponding to the two acetyl groups. Shifts in the signals for the protons at C-3 and C-16 to lower field.
¹³C NMR Appearance of two new signals around δ 170-171 ppm for the carbonyl carbons of the acetyl groups and two new signals around δ 21-22 ppm for the methyl carbons of the acetyl groups.
Mass Spec Molecular ion peak corresponding to the addition of two acetyl groups (M + 84).
General Protocol for the Synthesis of other this compound Esters

This protocol can be adapted for the synthesis of various this compound esters by replacing acetic anhydride with other acid chlorides or anhydrides.

Materials:

  • This compound

  • Anhydrous Toluene

  • Anhydrous Pyridine

  • Desired Acyl Chloride (e.g., propionyl chloride, benzoyl chloride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous toluene and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired acyl chloride (2.5-3 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 1-3 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and saturated NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane-acetone).[2]

Biological Activities of this compound Derivatives

Derivatization of this compound can modulate its biological activity. For instance, the anti-inflammatory activity of triterpenes can be influenced by modifications such as acetylation.[2][3] Similarly, the cytotoxic effects of natural products can be enhanced through the synthesis of ester derivatives.

Table 1: Reported Biological Activities of this compound and Related Triterpenoid Derivatives

Compound/Derivative Biological Activity Key Findings Reference
This compoundAnti-inflammatoryDecreases the production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and inhibits NO production.[1]
This compoundAntimicrobialGrowth inhibitory activity against M. tuberculosis.[1]
This compoundAntiviralReverse transcriptase inhibition of HIV-1.[1]
Acetylated α,β-amyrinAnti-inflammatoryShowed significant inhibition of nitric oxide production in murine macrophages.[3]
Brein/Maniladiol mixtureCytotoxicShowed moderate cytotoxic activity against murine J774 macrophages.[2][3]

Visualizing Synthetic Pathways and Workflows

General Workflow for this compound Derivatization

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

workflow This compound This compound (Starting Material) Derivatization Derivatization Reaction (e.g., Esterification) This compound->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative This compound Derivative Characterization->Derivative Bioassay Biological Evaluation (e.g., Anti-inflammatory, Cytotoxicity) Derivative->Bioassay

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway Potentially Modulated by this compound Derivatives

This compound has been reported to inhibit the production of pro-inflammatory cytokines. This suggests a potential interaction with inflammatory signaling pathways, such as the NF-κB pathway.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) This compound This compound Derivatives This compound->IKK Inhibition? Gene Gene Transcription NFkB_n->Gene Gene->Cytokines

References

Troubleshooting & Optimization

Technical Support Center: Maniladiol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maniladiol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a pentacyclic triterpenoid that has been isolated from several plant species. The most commonly cited sources in scientific literature include:

  • Cudrania tricuspidata: This plant, also known as the Chinese mulberry or silkworm thorn, is a well-documented source of this compound, primarily found in its leaves and stems.

  • Schefflera heptaphylla : Also known as the umbrella tree, this plant is another notable source of this compound.

Q2: What are the common methods for extracting this compound?

Several extraction techniques can be employed to isolate this compound from plant materials. The choice of method often depends on the available equipment, desired yield, and the scale of the extraction. Common methods include:

  • Conventional Solvent Extraction: This includes maceration and Soxhlet extraction, which are traditional methods involving the soaking or continuous extraction of the plant material with an organic solvent.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing the extraction efficiency and often reducing extraction time and solvent consumption.[1]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for achieving a high yield of this compound. This compound is a relatively non-polar compound, so solvents with similar polarity are generally more effective. Commonly used solvents for the extraction of triterpenoids like this compound include:

  • Ethanol: A widely used solvent due to its effectiveness, relatively low toxicity, and environmental friendliness.

  • Methanol: Another effective polar protic solvent for triterpenoid extraction.

  • Hexane: A non-polar solvent that can be used for selective extraction.

  • Ethyl Acetate: A solvent of intermediate polarity that has shown good results for the extraction of pentacyclic triterpenoids.

The optimal solvent is often a mixture of a polar and a non-polar solvent, and the ideal ratio should be determined experimentally.

Q4: How can I optimize the yield of this compound extraction?

Optimizing the extraction process is key to maximizing the yield of this compound. Several parameters can be adjusted:

  • Solvent Concentration: The ratio of solvent to water (if using an aqueous-organic mixture) can significantly impact the extraction efficiency.

  • Temperature: Higher temperatures generally increase the solubility of this compound and the extraction rate. However, excessively high temperatures can lead to the degradation of the target compound.

  • Extraction Time: The duration of the extraction should be sufficient to allow for the complete transfer of this compound from the plant material to the solvent.

  • Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can affect the concentration gradient and, consequently, the extraction efficiency.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction, which can improve the yield.

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

  • Suboptimal Extraction Parameters: The temperature, time, or solid-to-liquid ratio may not be ideal for the specific plant material.

  • Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.

  • Degradation of this compound: High temperatures or prolonged exposure to harsh conditions can degrade the target compound.

Solutions:

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their mixtures) to identify the most effective one.

  • Parameter Optimization: Systematically vary the extraction temperature, time, and solid-to-liquid ratio to find the optimal conditions. A response surface methodology (RSM) approach can be beneficial for this.[2]

  • Pre-treatment of Plant Material: Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.

  • Use of Advanced Extraction Techniques: Employ UAE or MAE to enhance cell wall disruption and improve extraction efficiency.

  • Temperature Control: Carefully control the extraction temperature to avoid degradation of this compound.

Issue 2: Co-extraction of Impurities

Possible Causes:

  • Low Selectivity of the Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix.

  • Complex Plant Matrix: The natural source may contain a high concentration of other compounds with similar solubility to this compound.

Solutions:

  • Solvent System Modification: Adjust the polarity of the solvent system to increase selectivity for this compound.

  • Sequential Extraction: Use a series of solvents with increasing polarity to fractionate the extract and isolate the triterpenoid fraction. For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent.

  • Chromatographic Purification: Employ techniques like column chromatography or flash chromatography to separate this compound from other co-extracted compounds.[3]

Issue 3: Difficulty in Removing Chlorophyll

Possible Causes:

  • Extraction from Green Plant Parts: Leaves and young stems contain high concentrations of chlorophyll, which is often co-extracted with triterpenoids.

Solutions:

  • Pre-extraction with a Non-polar Solvent: A preliminary wash of the plant material with a solvent like hexane can help remove a significant portion of the chlorophyll before the main extraction.

  • Adsorbent Treatment: Treat the crude extract with activated charcoal or other adsorbents to remove chlorophyll.

  • Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., hexane and aqueous methanol) to separate the chlorophyll into one phase and the triterpenoids into the other.

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids

Extraction MethodSolventTemperature (°C)Time (min)Triterpenoid Yield (mg/g)Source PlantReference
Ultrasound-Assisted Extraction93% Ethanol703036.77 ± 0.40Chaenomeles speciosa leaves[1]
Microwave-Assisted Extraction74.5% Ethanol61.9Not SpecifiedNot SpecifiedCudrania tricuspidata fruits[4]
Conventional Solvent ExtractionWater1005Not Specified (Maximized Bioactivities)Cudrania tricuspidata leaves[5]
Conventional Solvent ExtractionEthanol78Not SpecifiedNot Specified (Phenol: 45.64 mg/g)Cudrania tricuspidata leaves[5]

Note: The data presented is for total triterpenoids or other compounds from the specified plants and serves as a reference for optimizing this compound extraction.

Table 2: Effect of Extraction Parameters on the Yield of Pentacyclic Triterpenoids from Swertia chirata

ParameterLevel 1Level 2Level 3Triterpenoid Yield (%)
Temperature (°C) 3552.5703.71 (at optimal conditions)
Time (min) 3045603.71 (at optimal conditions)
Solvent Composition (Methanol:Ethyl Acetate) 20:8050:5080:203.71 (at optimal conditions)
Solvent-to-Solid Ratio (mL/g) 3045603.71 (at optimal conditions)
Particle Size (mm) 34.563.71 (at optimal conditions)

Adapted from a study on the optimization of pentacyclic triterpenoid extraction.[2] Optimal conditions were found to be a particle size of 3 mm, a temperature of 65°C, and a methanol-ethyl acetate composition of 45%.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is a general guideline based on the successful extraction of triterpenoids from plant leaves.[1]

  • Sample Preparation: Dry the plant material (e.g., leaves of Cudrania tricuspidata or Schefflera heptaphylla) at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 93% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath. Set the ultrasonic power (e.g., 390 W), temperature (e.g., 70°C), and extraction time (e.g., 30 minutes).

  • Filtration: After extraction, separate the extract from the solid residue by filtration through a suitable filter paper (e.g., Whatman No. 1).

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of Bioactive Compounds

This protocol is a general guideline for the extraction of bioactive compounds from plant material.

  • Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction Setup: Place a known amount of the powdered plant material into a microwave extraction vessel. Add the chosen solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power, temperature, and extraction time. These parameters should be optimized for this compound extraction.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing Plant_Material Plant Material (Cudrania tricuspidata or Schefflera heptaphylla) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Troubleshooting_Logic Start Low this compound Yield Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Suboptimal Parameters? Start->Cause2 Cause3 Impurity Co-extraction? Start->Cause3 Solution1 Solvent Screening & Polarity Adjustment Cause1->Solution1 Solution2 Optimize Temp, Time, & Solid-Liquid Ratio Cause2->Solution2 Solution3 Sequential Extraction & Chromatography Cause3->Solution3

References

Technical Support Center: Optimizing Mobile Phase for Maniladiol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the mobile phase for maniladiol separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound, a triterpenoid?

A1: For the separation of triterpenoids like this compound, a common starting point in reversed-phase HPLC is a gradient elution using a mixture of an organic solvent and water, often with an acidic modifier. A representative mobile phase could be a gradient of methanol and water with a small percentage of formic acid. For example, you could start with a gradient of Methanol:Water:Formic Acid (85:15:1, v/v/v).

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[1] For basic compounds, peak tailing can occur due to interactions with residual silanol groups on the stationary phase.[1] Adjusting the pH of the mobile phase by adding an acidic modifier like formic acid or trifluoroacetic acid can help to protonate the silanol groups and reduce these interactions.[2] Also, ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your initial mobile phase.

Q3: My this compound peak is showing splitting. What could be the cause?

A3: Peak splitting can indicate several issues. It might be due to a partially clogged frit in your column or a void in the packing material.[2][3] Another common cause is the injection of the sample in a solvent much stronger than the mobile phase.[3] Ensure your sample solvent is compatible with the initial mobile phase conditions. In some cases, peak splitting can also suggest the presence of isomers that are partially resolved.

Q4: I am not getting enough retention for this compound on a C18 column. What should I do?

A4: If you are experiencing insufficient retention in reversed-phase chromatography, it indicates that your mobile phase is too strong (too high of an organic solvent concentration). To increase retention, you should decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. A slower gradient, with a more gradual increase in the organic solvent, can also improve retention and resolution.

Q5: How do I choose between isocratic and gradient elution for this compound separation?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample. If you are analyzing a relatively pure sample of this compound, an isocratic elution (constant mobile phase composition) might be sufficient. However, if you are separating this compound from a complex mixture, such as a plant extract containing other triterpenoids with a range of polarities, a gradient elution is generally more effective.[4] A gradient allows for the separation of compounds with different hydrophobicities in a reasonable analysis time.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Silanol Interactions Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[2]
Column Overload Reduce the concentration or volume of the injected sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Incorrect pH of Mobile Phase For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Increase the column equilibration time between injections, especially when using a gradient.
Mobile Phase Composition Fluctuation Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump or lines.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Issue 3: No Peaks or Very Small Peaks
Possible Cause Troubleshooting Step
Injector Issue Ensure the injector is functioning correctly and the sample is being loaded.
Detector Issue Check that the detector is on and set to the correct wavelength for your analyte. Triterpenoids often lack a strong chromophore and may require detection at low UV wavelengths (e.g., 200-210 nm).
Sample Degradation Ensure the sample is stable in the sample solvent and under the chromatographic conditions.
Flow Path Blockage Check for high backpressure, which could indicate a blockage in the system.

Experimental Protocols

General Protocol for HPLC Method Development for this compound Separation

This protocol provides a general workflow for developing a reversed-phase HPLC method for the separation of this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade methanol or acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm (or as determined by UV scan of this compound standard).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a relatively high aqueous composition (e.g., 70% A) and ramp to a high organic composition (e.g., 95% B) over 20-30 minutes.

      • Hold at high organic for 5 minutes to wash the column.

      • Return to initial conditions and equilibrate for 5-10 minutes.

  • Optimization:

    • Adjusting Retention: If retention is too low, decrease the initial percentage of Solvent B or use a slower gradient. If retention is too high, increase the initial percentage of Solvent B.

    • Improving Resolution: Optimize the gradient slope. A shallower gradient will generally improve the resolution between closely eluting peaks.

    • Improving Peak Shape: Ensure the mobile phase is appropriately acidified as described in the troubleshooting section.

Data Presentation

Table 1: Example Mobile Phase Compositions for Triterpenoid Separation
Compound Class Stationary Phase Mobile Phase Reference
Clerodane DiterpenesOctadecyl-bonded silicaMethanol:Water:Formic Acid (85:15:1, v/v/v)
Triterpene SaponinsC18Acetonitrile and 10 mM K-phosphate buffer (pH 5.80) gradient[4]
Lupeol, Stigmasterol, β-SitosterolC18Acetonitrile and Ethanol[5]
Table 2: User Experimental Data for this compound Separation
Experiment ID Mobile Phase Composition (Gradient) Flow Rate (mL/min) Retention Time (min) Peak Tailing Factor Resolution (from nearest peak)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (e.g., Extraction, Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., Mixing, Degassing) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV @ 205 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Analysis Peak Integration & Analysis (Retention Time, Peak Shape) Chromatogram->Peak_Analysis Optimization Optimization? (Mobile Phase, Gradient) Peak_Analysis->Optimization Optimization->Mobile_Phase_Prep Adjust Mobile Phase

Caption: Workflow for HPLC Method Development.

Troubleshooting_Logic cluster_all_peaks All Peaks Affected cluster_specific_peaks Specific Peaks Affected Start Problem with Chromatogram Check_Peaks Are all peaks affected? Start->Check_Peaks System_Issue Potential System Issue (Pump, Injector, Detector) Check_Peaks->System_Issue Yes Analyte_Issue Potential Analyte-Specific Issue Check_Peaks->Analyte_Issue No Check_Flow Check Flow Rate & Pressure System_Issue->Check_Flow Check_Detector Check Detector Settings System_Issue->Check_Detector Check_Mobile_Phase Adjust Mobile Phase pH Analyte_Issue->Check_Mobile_Phase Check_Sample_Solvent Check Sample Solvent Analyte_Issue->Check_Sample_Solvent

Caption: Troubleshooting Logic for Chromatographic Issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the interpretation of maniladiol NMR spectra. This resource is designed for researchers, scientists, and drug development professionals who are working with this complex triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Where can I find the complete ¹H and ¹³C NMR assignments for this compound?

A1: A comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound, isolated from Musa paradisiaca peel wax, has been published. The data was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. This data is crucial for the correct interpretation of your own spectra.

Q2: I am having trouble with signal overlap in the ¹H NMR spectrum of this compound. What can I do?

A2: Signal overlap, particularly in the aliphatic region, is a common challenge with complex molecules like this compound. To resolve this, it is highly recommended to use 2D NMR techniques such as COSY, HSQC, and HMBC. These experiments will help you to distinguish individual proton signals and their correlations to other protons and carbons.

Q3: How can I confirm the stereochemistry of the hydroxyl groups in this compound using NMR?

A3: The stereochemistry of the hydroxyl groups at C-3 and C-16 can be confirmed by analyzing the coupling constants of the protons attached to these carbons (H-3 and H-16) in the ¹H NMR spectrum. Additionally, NOESY or ROESY experiments can reveal through-space correlations between these protons and nearby methyl groups, providing further evidence for their stereochemical orientation.

Q4: What are the characteristic ¹³C NMR signals for the double bond in this compound?

A4: The double bond in the oleanane skeleton of this compound is between C-12 and C-13. You should expect to see two quaternary carbon signals in the olefinic region of your ¹³C NMR spectrum. Based on published data, these signals appear at approximately δ 122.3 (C-12) and δ 144.1 (C-13) ppm in CDCl₃.

Troubleshooting Guides

Problem 1: Ambiguous Peak Assignments in the Methyl Region of the ¹H NMR Spectrum

Symptoms:

  • Multiple singlet signals in the upfield region (δ 0.7 - 1.2 ppm) that are difficult to assign to specific methyl groups.

Possible Causes:

  • The eight methyl groups in this compound have similar chemical environments, leading to closely spaced signals.

Solutions:

  • Utilize HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning methyl protons. Look for 2-bond and 3-bond correlations from each methyl singlet to nearby quaternary and methine carbons. For example, the methyl protons at C-27 should show a strong correlation to the C-13 and C-14 carbons.

  • Reference Published Data: Compare your observed chemical shifts with the assigned data from the literature. This will provide a strong starting point for your assignments.

  • NOESY/ROESY: These experiments can show spatial proximities between methyl groups and other protons in the molecule, helping to confirm assignments based on the known stereochemistry of this compound.

Problem 2: Difficulty in Differentiating Methine and Methylene Protons in the Aliphatic Region

Symptoms:

  • A complex pattern of overlapping multiplets between δ 1.0 and 2.5 ppm.

Possible Causes:

  • Numerous CH and CH₂ groups with similar chemical shifts.

  • Complex spin-spin coupling patterns.

Solutions:

  • HSQC/DEPT: A Heteronuclear Single Quantum Coherence (HSQC) experiment will clearly distinguish methine (CH) and methylene (CH₂) signals. In an HSQC spectrum, CH groups will appear as single cross-peaks, while CH₂ groups will show two cross-peaks (often with opposite phase in edited HSQC or distinguished by color). A DEPT-135 experiment can also be used, where CH and CH₃ signals will appear as positive peaks, and CH₂ signals as negative peaks.

  • COSY Analysis: A Correlation Spectroscopy (COSY) experiment will reveal proton-proton coupling networks. By "walking" through the COSY correlations, you can trace the connectivity of the spin systems within the rings of the this compound structure. For example, you should be able to trace the correlations from H-1 through H-2 and H-3.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in CDCl₃.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
33.20dd11.2, 4.8
125.18t3.6
164.48dd11.6, 5.2
230.98s
240.78s
250.89s
260.75s
271.14s
280.92s
290.95s
300.86s

Note: Not all proton signals are listed for brevity. Refer to the original publication for the complete assignment.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)
138.6
227.2
379.0
438.8
555.2
618.3
732.5
839.8
947.6
1036.9
1123.5
12122.3
13144.1
1441.7
1536.1
1674.2
1748.6
1841.3
1946.8
2030.9
2133.8
2232.5
2328.1
2415.5
2515.6
2616.8
2725.9
2828.3
2933.2
3023.6

Experimental Protocols

A standard suite of NMR experiments for the structural elucidation of a complex natural product like this compound would include:

  • ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: To determine the number of unique carbons and their chemical shifts.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY: To establish ¹H-¹H coupling correlations.

  • HSQC (or HMQC): To identify direct ¹H-¹³C correlations.

  • HMBC: To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.

  • NOESY (or ROESY): To determine through-space correlations between protons, which helps in assigning stereochemistry.

All spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃) at a high magnetic field strength (e.g., 400 MHz or higher for ¹H) to achieve optimal resolution and sensitivity.

Mandatory Visualization

Below are diagrams illustrating the workflow for interpreting complex NMR spectra of this compound.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR ¹H NMR Proton_Shifts Proton Chemical Shifts & Coupling Constants H1_NMR->Proton_Shifts C13_NMR ¹³C NMR Carbon_Shifts Carbon Chemical Shifts & Multiplicities C13_NMR->Carbon_Shifts DEPT DEPT DEPT->Carbon_Shifts COSY COSY HH_Correlations ¹H-¹H Correlations COSY->HH_Correlations HSQC HSQC HC_Correlations ¹H-¹³C Correlations (1-bond & long-range) HSQC->HC_Correlations HMBC HMBC HMBC->HC_Correlations NOESY NOESY/ROESY Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Final_Structure Complete Structure of this compound Proton_Shifts->Final_Structure Carbon_Shifts->Final_Structure HH_Correlations->Final_Structure HC_Correlations->Final_Structure Stereochemistry->Final_Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound.

logical_relationship cluster_spectral_data NMR Spectral Data cluster_interpretation Interpretation This compound This compound Structure H1_Data ¹H Chemical Shifts Multiplicities Coupling Constants This compound->H1_Data gives rise to C13_Data ¹³C Chemical Shifts This compound->C13_Data gives rise to COSY_Data COSY Cross-peaks H1_Data->COSY_Data correlates HSQC_Data HSQC Cross-peaks H1_Data->HSQC_Data correlates to HMBC_Data HMBC Cross-peaks H1_Data->HMBC_Data correlates to Proton_Assignments Assign Protons H1_Data->Proton_Assignments C13_Data->HSQC_Data C13_Data->HMBC_Data Carbon_Assignments Assign Carbons C13_Data->Carbon_Assignments Connectivity Establish Connectivity COSY_Data->Connectivity HSQC_Data->Carbon_Assignments HMBC_Data->Connectivity Proton_Assignments->Carbon_Assignments Stereochem_Assignment Determine Stereochemistry Proton_Assignments->Stereochem_Assignment Carbon_Assignments->Stereochem_Assignment Connectivity->Carbon_Assignments Connectivity->Stereochem_Assignment Stereochem_Assignment->this compound confirms

Caption: Logical relationships in the interpretation of this compound NMR spectra.

avoiding degradation of maniladiol during isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of maniladiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of this valuable triterpenoid.

Troubleshooting Guide: Common Issues in this compound Isolation

This guide addresses specific challenges that may arise during the isolation and purification of this compound, with a focus on preventing its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation due to acidic conditions: this compound, an oleanane-type triterpenoid, is susceptible to acid-catalyzed rearrangements of its carbon skeleton. The presence of even trace amounts of acid during extraction or chromatography can lead to the formation of isomeric impurities and other degradation products.- Use neutral pH solvents: Employ solvents such as 70% ethanol or methanol for extraction, ensuring they are free from acidic impurities. If necessary, adjust the pH of the extraction solvent to neutral (pH 7.0) using a suitable buffer. - Avoid acidic modifiers in chromatography: When using techniques like HPLC, opt for neutral mobile phases. If an acid modifier is unavoidable for separation, use it at the lowest effective concentration and for the shortest possible duration. Consider alternative chromatographic techniques that do not require acidic conditions.
Prolonged exposure to high temperatures: Triterpenoids can be sensitive to heat, which can accelerate degradation reactions.- Maintain low temperatures: Conduct extraction and solvent evaporation steps at reduced temperatures. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C). - Minimize processing time: Streamline the isolation workflow to reduce the overall time the sample is exposed to elevated temperatures.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products: The appearance of additional peaks close to the this compound peak may indicate isomerization or the formation of other degradation products due to acidic or thermal stress. Oleanane triterpenoids are known to undergo complex rearrangements in the presence of acid.- Analyze crude and purified extracts: Compare the chromatograms of the initial extract with the purified fractions to identify at which stage the impurities are being generated. - Employ high-resolution analytical techniques: Use HPLC-MS to identify the molecular weights of the unknown peaks, which can provide clues about the nature of the degradation products.
Difficulty in separating this compound from isomeric impurities Co-elution of structurally similar compounds: Acid-catalyzed rearrangement can produce isomers with very similar polarities to this compound, making their separation by standard chromatographic methods challenging.- Optimize chromatographic conditions: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions to improve the resolution between this compound and its isomers. - Consider alternative purification techniques: Techniques like counter-current chromatography (CCC) can offer better separation for structurally similar compounds.
Inconsistent results between batches Variability in starting material or processing conditions: Differences in the acidity of the plant material or solvents, as well as minor variations in temperature and processing time, can lead to inconsistent levels of degradation.- Standardize all procedures: Maintain consistent parameters for solvent pH, temperature, and time for all extractions and purifications. - Pre-treat plant material: If the starting plant material is suspected to be acidic, consider a brief pre-washing step with a neutral buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during isolation?

The primary cause of this compound degradation is exposure to acidic conditions. This compound has an oleanane skeleton, which is known to be susceptible to acid-catalyzed rearrangements. This can lead to a loss of the desired compound and the formation of various isomeric and degradation products.

Q2: At what pH is this compound most stable?

Q3: What are the best solvents for extracting this compound while minimizing degradation?

Aqueous ethanol (e.g., 70%) and methanol are commonly used and effective solvents for extracting triterpenoids like this compound. These polar protic solvents can efficiently extract the compound from the plant matrix. It is crucial to ensure that these solvents are of high purity and free from acidic contaminants.

Q4: Can I use acid to hydrolyze this compound glycosides before isolation?

Acid hydrolysis is a common method to cleave glycosidic bonds, but it should be approached with extreme caution for this compound due to its acid sensitivity. If hydrolysis is necessary, it is critical to use very mild acidic conditions and carefully control the reaction time and temperature to minimize degradation of the this compound aglycone. Alternative enzymatic hydrolysis methods should be considered as a gentler approach.

Q5: How can I monitor for this compound degradation during my experiments?

Regularly analyzing samples at different stages of the isolation process using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is an effective way to monitor for degradation. The appearance of new peaks or a decrease in the area of the this compound peak can indicate that degradation is occurring. Coupling HPLC with mass spectrometry (HPLC-MS) can provide further information on the identity of any degradation products.

Experimental Protocols

Protocol 1: Extraction of this compound from Calendula officinalis Flowers

This protocol outlines a method for the extraction of this compound from dried Calendula officinalis (marigold) flowers, with an emphasis on preventing degradation.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • 70% Ethanol (v/v), analytical grade, pH adjusted to 7.0

  • Filter paper

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Maceration: Weigh 100 g of dried, powdered Calendula officinalis flowers and place them in a 2 L Erlenmeyer flask.

  • Add 1 L of pH-neutral 70% ethanol to the flask.

  • Seal the flask and place it in an ultrasonic bath for 1 hour at a controlled temperature (not exceeding 40°C).

  • After sonication, allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant material from the liquid extract.

  • Re-extraction: Transfer the collected plant material back to the flask and add another 500 mL of neutral 70% ethanol. Repeat the sonication and maceration process for another 24 hours to maximize the extraction yield.

  • Filter the mixture again and combine the two filtrates.

  • Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator. Maintain the water bath temperature at 40-45°C to avoid thermal degradation.

  • Continue evaporation until the ethanol is completely removed, yielding a crude extract.

  • Storage: Store the crude extract at 4°C in a tightly sealed, light-protected container until further purification.

Visualizations

Logical Workflow for this compound Isolation with Degradation Prevention

The following flowchart illustrates the key steps in the isolation of this compound, highlighting the critical points for preventing degradation.

Maniladiol_Isolation_Workflow start Start: Dried Calendula officinalis flowers extraction Extraction (Neutral pH 70% Ethanol, < 40°C) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation, < 45°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (Neutral mobile phase) crude_extract->purification monitoring Purity Analysis (HPLC) (Monitor for degradation products) purification->monitoring degradation_check Degradation Detected? monitoring->degradation_check pure_this compound Pure this compound degradation_check->pure_this compound No troubleshoot Troubleshoot: - Check solvent pH - Reduce temperature - Optimize chromatography degradation_check->troubleshoot Yes troubleshoot->purification

Caption: Workflow for this compound isolation emphasizing degradation prevention.

Potential Degradation Pathway of this compound under Acidic Conditions

This diagram illustrates a generalized acid-catalyzed rearrangement that oleanane-type triterpenoids like this compound can undergo.

Maniladiol_Degradation This compound This compound (Oleanane Skeleton) protonation Protonation of Hydroxyl Group or Double Bond This compound->protonation + H+ acid H+ carbocation Carbocation Intermediate protonation->carbocation rearrangement Skeletal Rearrangement (Hydride/Methyl Shift) carbocation->rearrangement deprotonation Deprotonation rearrangement->deprotonation isomeric_products Isomeric Degradation Products deprotonation->isomeric_products - H+

Caption: Acid-catalyzed degradation pathway of this compound.

Technical Support Center: Enhancing the Stability of Maniladiol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with maniladiol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in solution, helping you to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?

A1: this compound, like many pentacyclic triterpenoids, has low aqueous solubility. Precipitation is a common issue and can be influenced by several factors:

  • Solvent Choice: this compound is practically insoluble in water.[1] For dissolution, organic solvents or aqueous solutions with co-solvents are necessary. The choice of solvent significantly impacts solubility.

  • pH of the Solution: The solubility of triterpenoid acids, which are structurally similar to this compound, is highly pH-dependent. Solubility increases significantly in alkaline conditions (pH 9-10) due to the formation of more soluble salts.[2] While this compound is not an acid, pH can still influence its stability and interactions in solution.

  • Temperature: Temperature can affect solubility. For some related triterpenoids, solubility increases with temperature.[3] However, be aware that elevated temperatures can also accelerate degradation.

  • Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Solvent Optimization: If using an aqueous-based system, consider adding co-solvents such as ethanol, DMSO, or using cyclodextrins to enhance solubility.[2][4] For organic applications, ensure the solvent is of high purity and appropriate for your experimental needs.

  • pH Adjustment: For aqueous solutions, carefully adjusting the pH to a more alkaline range might improve the solubility of related triterpenoids, and could be tested for this compound.[2][4] However, the stability of this compound at different pH values should be considered.

  • Sonication: Gentle sonication can help to dissolve precipitated material.

  • Re-evaluation of Concentration: You may need to work with a lower concentration of this compound that is within the solubility limits of your chosen solvent.

Q2: I suspect my this compound sample is degrading in solution. What are the likely causes and how can I prevent it?

A2: Degradation of triterpenoids can be initiated by several factors. Based on studies of structurally similar oleanane triterpenoids like glycyrrhetic acid, the following conditions may promote degradation:

  • Acidic Conditions: Exposure to acidic environments can lead to degradation of the triterpenoid structure.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[5][6]

Conversely, some triterpenoids have shown stability under the following conditions:

  • Neutral and Basic Conditions: Glycyrrhetic acid was found to be stable in neutral and basic solutions.[5][6]

  • Oxidative Stress: No significant degradation was observed when exposed to hydrogen peroxide.[5][6]

  • Thermal Stress: The compound was stable under dry and wet heating conditions.[5][6]

Preventative Measures:

  • pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range, if compatible with your experimental design.

  • Light Protection: Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] Conduct experiments under subdued lighting conditions whenever possible.

  • Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated or frozen, to minimize any potential long-term thermal degradation. While some triterpenoids are thermally stable at elevated temperatures for short periods, long-term storage should be at lower temperatures.[3]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen, although oxidative degradation may be a lesser concern for this class of compounds.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, consider the following:

  • Solvent Selection: Choose a solvent in which this compound has high solubility. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for initial dissolution of triterpenoids.[1]

  • Use of Co-solvents: For aqueous dilutions, a stock solution in DMSO can be further diluted in a buffered aqueous solution. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

  • Encapsulation Techniques: For advanced formulations, techniques like forming inclusion complexes with cyclodextrins or creating solid dispersions can significantly enhance aqueous solubility and stability.[4][7]

  • Storage: Store the stock solution in small aliquots in tightly sealed, light-protected containers at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent results in bioassays This compound degradation in the assay medium.Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. Protect the assay plates from light.
Precipitation of this compound in the aqueous assay buffer.Check the final solvent concentration in the assay medium. If using DMSO, ensure it does not exceed a concentration that causes precipitation. Consider using a solubilizing agent like a cyclodextrin if compatible with the assay.
Appearance of unknown peaks in chromatogram over time Degradation of this compound.Analyze the sample for degradation products. Based on studies of similar compounds, acidic conditions and light exposure are primary suspects.[5][6] Implement preventative measures such as pH control and light protection.
Difficulty in dissolving this compound powder Low solubility in the chosen solvent.Use a small amount of a strong organic solvent like DMSO or ethanol to first wet and dissolve the powder before adding the bulk solvent. Gentle warming and sonication can also be applied.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the intrinsic stability of this compound. The conditions are based on typical forced degradation studies for pharmaceuticals and findings from related triterpenoids.[5][6][8]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Keep the vials at room temperature and at 60°C.

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Keep the vials at room temperature and at 60°C.

    • Withdraw samples at different time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at different time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the dry powder in an oven at 80°C.

    • Withdraw samples at different time points and reconstitute in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The mobile phase for related oleanane triterpenoids often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution.[9]

Data Presentation

Table 1: Solubility of Structurally Similar Triterpenoids

CompoundSolventSolubilityReference
Oleanolic AcidDMSO21 mg/mL[1]
Oleanolic AcidEthanol7 mg/mL[1]
Oleanolic AcidWaterInsoluble[1]
Ursolic AcidEthanol-Water (pH dependent)Increases with pH and ethanol concentration[2]

Table 2: Summary of Forced Degradation Behavior of Glycyrrhetic Acid (Analogue)

Stress ConditionObservation% DegradationReference
1 M HCl (reflux)Degradation observed63.7%[5]
5 M HCl (reflux)Significant degradation74.6%[5]
Sunlight (24h)Degradation observed33.7%[5]
Base (NaOH)StableNo degradation[5]
Neutral (water)StableNo degradation[5]
Oxidation (H₂O₂)StableNo degradation[5]
Dry HeatStableNo degradation[5]
Wet HeatStableNo degradation[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, RT & 60°C) prep->acid base Base Hydrolysis (NaOH, RT & 60°C) prep->base oxidation Oxidation (H₂O₂, RT) prep->oxidation thermal Thermal (80°C, dry) prep->thermal photo Photochemical (Light Exposure) prep->photo sampling Time-point Sampling & Neutralization (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc results Data Interpretation: - Degradation Pathway - Peak Purity Analysis hplc->results logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_solutions Mitigation Strategies pH pH Degradation Chemical Degradation pH->Degradation Precipitation Precipitation / Low Solubility pH->Precipitation Temp Temperature Temp->Degradation Temp->Precipitation Light Light Light->Degradation Solvent Solvent System Solvent->Precipitation Oxygen Oxygen Oxygen->Degradation Protect Protect from Light Degradation->Protect Control_pH Control pH (Neutral/Alkaline) Degradation->Control_pH Store_Properly Proper Storage (Cold, Dark) Degradation->Store_Properly Precipitation->Control_pH Optimize_Solvent Optimize Solvent / Use Co-solvents Precipitation->Optimize_Solvent Stable Stable Solution Protect->Stable Control_pH->Stable Optimize_Solvent->Stable Store_Properly->Stable

References

Maniladiol Purification by Preparative Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of maniladiol using preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The purification of this compound, a pentacyclic triterpenoid, from a crude plant extract typically involves a multi-step chromatographic process.[1] A common approach begins with extraction from the plant material, followed by preliminary purification steps to remove highly polar and nonpolar impurities.[1][2] This is often followed by one or more preparative chromatography steps, such as normal-phase or reversed-phase high-performance liquid chromatography (HPLC), to isolate this compound to a high degree of purity.[2][3][4]

Q2: What are the critical parameters to consider when developing a preparative HPLC method for this compound?

A2: Key parameters for developing a successful preparative HPLC method for this compound include:

  • Stationary Phase Selection: The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns is crucial and depends on the polarity of the crude extract and the impurities present.

  • Mobile Phase Optimization: A gradient elution is often employed to achieve good separation of this compound from other closely related triterpenoids. The selection of appropriate solvents and their gradient profile is critical for resolution.[5]

  • Sample Solubility and Preparation: Ensuring the sample is fully dissolved in a solvent compatible with the mobile phase is essential to prevent precipitation on the column, which can cause blockages and poor separation.[4][6]

  • Loading Capacity: Overloading the column can lead to poor peak shape and decreased resolution. It is important to determine the optimal loading amount for the selected column.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is often performed at a low wavelength, such as 210 nm.[2]

Q3: How can I improve the resolution between this compound and other isomeric triterpenoids?

A3: Improving the resolution between isomers like this compound and its related compounds can be challenging. Consider the following strategies:

  • Optimize the Mobile Phase: Fine-tuning the solvent composition and the gradient slope can significantly impact selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Change the Stationary Phase: If resolution is still poor, switching to a different type of stationary phase (e.g., a different bonded phase in reversed-phase or a different adsorbent in normal-phase) may provide the necessary selectivity.

  • Temperature Control: Operating the column at a controlled temperature can sometimes improve peak shape and resolution.

Q4: What is a typical purity and recovery I can expect from a preparative HPLC purification of this compound?

A4: With a well-optimized preparative HPLC method, it is possible to obtain this compound with a purity of 96-98%.[2] The recovery will depend on the complexity of the initial extract and the number of purification steps. A multi-step process may result in a lower overall recovery, but will yield a product of higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Sample insolubility in the mobile phase- Column degradation- Reduce the amount of sample loaded onto the column.- Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent.- Flush the column or replace it if it is old or has been subjected to harsh conditions.
Low Resolution - Inappropriate mobile phase composition- Flow rate is too high- Unsuitable stationary phase- Optimize the mobile phase gradient and solvent strength.- Reduce the flow rate to improve separation efficiency.- Consider a column with a different selectivity.
High Backpressure - Column frit blockage- Sample precipitation on the column- Tubing blockage- Filter the sample before injection.- Ensure the sample is fully soluble in the mobile phase.- Check and clean all tubing and connections.
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column equilibration issues- Prepare fresh mobile phase accurately for each run.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.
No Peaks Detected - Detector issue (e.g., lamp off)- this compound not eluting from the column- Incorrect wavelength setting- Check the detector status and ensure the lamp is on.- Use a stronger mobile phase to elute highly retained compounds.- Verify the detection wavelength is appropriate for this compound (e.g., 210 nm).[2]

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol provides a general methodology for the purification of this compound from a pre-processed plant extract. Optimization will be required based on the specific extract and available instrumentation.

1. Sample Preparation:

  • Dissolve the pre-purified plant extract in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) to a high concentration.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

2. Preparative HPLC System and Conditions:

Parameter Specification
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 80% B to 100% B over 30 minutes
Flow Rate 10 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration)

3. Fraction Collection:

  • Collect fractions based on the elution time of the this compound peak as determined from analytical HPLC runs.

  • Pool the fractions containing pure this compound.

4. Post-Purification:

  • Evaporate the solvent from the pooled fractions under reduced pressure.

  • Dry the purified this compound under vacuum.

  • Assess the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification Step Starting Material (g) Product Mass (mg) Purity (%) Recovery (%)
Crude Extract100-~5-
Silica Gel Column20800~604
Preparative HPLC200150>9775

Visualizations

Maniladiol_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Cascade cluster_2 Downstream & Analysis Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Prefiltration Prefiltration Crude_Extract->Prefiltration Prep_HPLC Preparative HPLC Prefiltration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_this compound Pure this compound Solvent_Evaporation->Pure_this compound Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_this compound->Analysis

Caption: Workflow for the purification of this compound from plant material.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Poor Resolution) Identify_Symptoms Identify Symptoms (Peak Tailing, Broad Peaks) Problem->Identify_Symptoms Possible_Causes Consider Potential Causes Identify_Symptoms->Possible_Causes Cause_1 Column Overload Possible_Causes->Cause_1 Is peak fronting observed? Cause_2 Inappropriate Mobile Phase Possible_Causes->Cause_2 Are peaks co-eluting? Cause_3 Column Degradation Possible_Causes->Cause_3 Is backpressure high and peaks broad? Solution_1 Reduce Sample Load Cause_1->Solution_1 Solution_2 Optimize Gradient Cause_2->Solution_2 Solution_3 Replace Column Cause_3->Solution_3

Caption: A logical approach to troubleshooting common chromatography issues.

References

Technical Support Center: Overcoming Matrix Effects in Maniladiol MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the mass spectrometry (MS) analysis of maniladiol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: I am observing significant ion suppression in my this compound analysis from plasma samples. What are the likely culprits?

A2: In plasma samples, phospholipids are a major cause of ion suppression in LC-MS/MS analysis. Other endogenous components like salts, proteins, and metabolites can also interfere with the ionization of this compound, leading to a suppressed signal.[2]

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[2]

Q4: What is a suitable internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound (a structural analog) that does not co-elute with endogenous interferences can be used, but requires more rigorous validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Cause: Inadequate sample cleanup leading to significant matrix effects.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.[1][3]

  • Optimize Chromatographic Separation: Adjust the gradient and/or change the stationary phase of your LC column to better separate this compound from co-eluting matrix components.[2]

  • Check for Phospholipid Contamination: If analyzing plasma or serum, incorporate a phospholipid removal step in your sample preparation protocol.

Issue 2: Inconsistent and Irreproducible this compound Quantification

Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for variations in matrix effects and sample recovery.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Any variation can lead to differing levels of matrix components in the final extract.[4]

  • Assess Matrix Variability: Test your method with at least five different lots of blank matrix to ensure that the method is not susceptible to lot-to-lot variations in matrix composition.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Rat Plasma

This protocol is adapted from a method for another triterpenoid, periplogenin, and is a good starting point for this compound.[5]

  • Sample Preparation: To 100 µL of rat plasma, add 50 µL of internal standard solution (e.g., a structural analog or SIL-IS of this compound in methanol).

  • Extraction: Add 1 mL of ethyl acetate to the plasma sample. Vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Triterpenoids from Biological Fluids

This is a general procedure that can be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.[6]

  • Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Triterpenoid Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85.2 ± 5.165.7 ± 8.3Adapted from[7]
Liquid-Liquid Extraction (LLE)92.5 ± 4.391.3 ± 6.2Adapted from[5]
Solid-Phase Extraction (SPE)95.8 ± 3.998.6 ± 5.5Adapted from general principles in[1]

Note: Data are representative and may vary depending on the specific triterpenoid and experimental conditions.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent this compound Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No evaluate_prep Evaluate Sample Preparation Method check_is->evaluate_prep Yes implement_is->evaluate_prep is_ppt Currently Using Protein Precipitation? evaluate_prep->is_ppt try_lle_spe Switch to LLE or SPE is_ppt->try_lle_spe Yes optimize_chrom Optimize Chromatographic Separation is_ppt->optimize_chrom No end_good Problem Resolved try_lle_spe->end_good end_bad Further Investigation Needed optimize_chrom->end_bad SamplePrepComparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction ppt1 Add Acetonitrile ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Inject Supernatant ppt2->ppt3 lle1 Add Immiscible Organic Solvent lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate & Reconstitute lle2->lle3 spe1 Condition & Load spe2 Wash spe1->spe2 spe3 Elute spe2->spe3 spe4 Evaporate & Reconstitute spe3->spe4 SIL_IS_Principle cluster_effect Matrix Effect Occurs sample Biological Sample (this compound + Matrix) add_is Add SIL-IS for this compound sample->add_is extraction Sample Preparation (e.g., LLE or SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms ion_suppression Ion Suppression Affects Both this compound and SIL-IS Equally extraction->ion_suppression quant Quantification (Ratio of this compound/SIL-IS) lcms->quant

References

Technical Support Center: Strategies for Scaling Up Maniladiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Maniladiol Purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound purification.

Issue 1: Low Yield of this compound After Primary Extraction

Question: We are experiencing a lower than expected yield of this compound from our initial plant material extraction. What are the potential causes and how can we optimize this step?

Answer:

Low yields during primary extraction can stem from several factors, ranging from the choice of solvent to the extraction technique itself. This compound, a pentacyclic triterpenoid diol, is a slightly polar compound, and its extraction efficiency is highly dependent on the solvent system used.[1]

Possible Causes and Solutions:

  • Inappropriate Solvent Polarity: Using a solvent that is too polar or non-polar will result in poor extraction efficiency. For pentacyclic triterpenoids like oleanolic acid, which is structurally similar to this compound, solvents with a Hildebrand solubility parameter (δ) in the range of 10–12 have shown high solubility.[1] High yields for related triterpenes are often achieved with solvents like n-butanol, ethanol, methanol, chloroform, and ethyl acetate.[1][2]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough for the solvent to penetrate the plant matrix effectively. Increasing the extraction time or temperature can enhance the diffusion of the solvent and the solubilization of this compound.[1] However, be mindful of potential degradation of the target compound at elevated temperatures.

  • Inefficient Extraction Method: Simple maceration may not be sufficient for large-scale extractions. Consider more efficient techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or accelerated solvent extraction (ASE) to improve yield and reduce solvent consumption.[2]

  • Co-extraction of Interfering Substances: Plant extracts are complex mixtures. Co-extraction of significant amounts of fats, waxes, and pigments can hinder the effective isolation of this compound. A preliminary defatting step using a non-polar solvent like hexane can be beneficial.[2]

Experimental Protocol: Optimizing Solvent Extraction

  • Small-Scale Solvent Screening:

    • Take a small, consistent amount of dried and powdered plant material (e.g., 1 gram).

    • Extract with a range of solvents and solvent mixtures of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and mixtures thereof) using a consistent method (e.g., shaking at a controlled temperature for a set time).

    • Analyze the resulting extracts by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to semi-quantitatively determine the solvent system that yields the highest concentration of this compound.

  • Temperature and Time Optimization:

    • Using the optimal solvent system identified in the previous step, perform extractions at different temperatures (e.g., room temperature, 40°C, 60°C) and for varying durations (e.g., 6h, 12h, 24h).

    • Analyze the extracts to determine the conditions that provide the best yield without significant degradation of this compound.

ParameterRecommendation for Triterpenoid Extraction
Solvent Polarity Medium-polar solvents (e.g., ethanol, methanol, ethyl acetate) are generally effective.[1][2]
Extraction Method For larger scale, consider Soxhlet, UAE, or ASE over simple maceration.[2]
Temperature Elevated temperatures can increase yield, but should be optimized to avoid degradation.[1]
Pre-treatment Defatting with a non-polar solvent can remove interfering lipids.[2]
Issue 2: Poor Separation and Co-elution During Column Chromatography

Question: During the scale-up of our column chromatography, we are observing poor separation of this compound from other closely related triterpenoids and impurities. How can we improve the resolution?

Answer:

Achieving good resolution at a larger scale requires careful optimization of several chromatographic parameters. Co-elution is a common challenge when dealing with complex natural product extracts containing structurally similar compounds.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: While silica gel is commonly used, its high polarity might not be optimal for separating closely related triterpenoids. Consider using a less polar stationary phase like C18 reversed-phase silica for better separation of these hydrophobic compounds.

  • Suboptimal Mobile Phase: The elution strength of the mobile phase is critical. A solvent system that is too strong will elute all compounds too quickly, resulting in poor separation. Conversely, a system that is too weak will lead to broad peaks and long retention times. A gradient elution, where the polarity of the mobile phase is gradually changed, is often more effective than an isocratic (constant polarity) elution for complex mixtures.

  • Column Overloading: Loading too much crude extract onto the column is a frequent cause of poor separation at scale. The loading capacity of the column is finite and exceeding it will lead to broad, overlapping peaks.

  • Improper Column Packing: An improperly packed column can lead to channeling, where the mobile phase and sample find paths of least resistance, resulting in uneven flow and poor separation.

Experimental Protocol: Optimizing Column Chromatography

  • Method Development at Analytical Scale:

    • Develop an optimized separation method on an analytical HPLC system first. This allows for rapid screening of different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without additives like formic acid).

    • The goal is to achieve baseline separation of the this compound peak from its nearest impurities.

  • Scaling Up to Preparative Chromatography:

    • Once an optimal analytical method is established, it can be scaled up to a preparative column. The key is to maintain the linear velocity of the mobile phase. The flow rate for the larger column can be calculated using the following formula:

      • Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)

      • Where ID is the internal diameter of the column.

    • The sample load can also be scaled up proportionally to the cross-sectional area of the column.

  • Flash Chromatography Optimization:

    • For larger quantities (grams to kilograms), flash chromatography is a practical choice.

    • Use TLC to determine the optimal solvent system. The ideal solvent system should give a retention factor (Rf) for this compound of around 0.2-0.3.

    • Pack the column carefully to ensure a homogenous bed. Dry packing or slurry packing can be used.

ParameterTroubleshooting Tip
Stationary Phase If silica gel fails, try reversed-phase (C18) or other specialty phases.
Mobile Phase Develop a gradient elution method on an analytical HPLC for optimal resolution.
Sample Load Do not exceed the loading capacity of your column. A general rule for silica gel is 1-10% of the stationary phase weight.
Column Packing Ensure the column is packed uniformly to prevent channeling.

Logical Workflow for Troubleshooting Chromatography Issues

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 3: Difficulty in Achieving High Purity this compound by Crystallization

Question: We are struggling to crystallize this compound to a high purity. The resulting solid is often amorphous or contains significant impurities. What crystallization strategies can we employ?

Answer:

Crystallization is a powerful purification technique for obtaining highly pure compounds, but it requires careful control of conditions. For steroid-like molecules such as triterpenoids, finding the right solvent system and crystallization method is key.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The ideal crystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. If the compound is too soluble, it will not crystallize upon cooling. If it is too insoluble, recovery will be low. A mixed solvent system (a "good" solvent in which this compound is soluble and a "poor" solvent in which it is not) can often provide the necessary fine-tuning of solubility.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation or become trapped in the crystal lattice, reducing purity. It may be necessary to perform an additional purification step, such as a quick filtration through a small plug of silica gel, before attempting crystallization.

  • Rapid Cooling: Cooling the saturated solution too quickly can lead to the formation of small, impure crystals or an amorphous precipitate. Slow, controlled cooling allows for the formation of larger, more ordered, and purer crystals.

  • Supersaturation Not Achieved: For crystallization to occur, the solution must be supersaturated. This is typically achieved by dissolving the compound in a minimal amount of hot solvent. If too much solvent is used, the solution will not become saturated upon cooling.

Experimental Protocol: Developing a Crystallization Procedure

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your partially purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water) at room temperature and upon heating.

    • Identify solvents where solubility is highly temperature-dependent.

    • Experiment with mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the point of saturation). Then, heat the mixture until it becomes clear again.

  • Crystallization Techniques:

    • Slow Cooling: Dissolve the this compound in a minimal amount of the chosen hot solvent or solvent mixture. Cover the flask and allow it to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.

    • Vapor Diffusion: Dissolve the compound in a small vial of a relatively volatile "good" solvent. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of this compound and inducing crystallization.

    • Anti-solvent Addition: Dissolve the this compound in a "good" solvent. Slowly add a "poor" solvent dropwise while stirring until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.

TechniqueDescriptionBest For
Slow Cooling Gradual temperature decrease of a saturated solution.Compounds with temperature-dependent solubility.[3][4]
Anti-solvent Addition Adding a poor solvent to a solution of the compound in a good solvent.Controlling crystal size and morphology.[3]
Vapor Diffusion Slow diffusion of a poor solvent vapor into a solution of the compound in a good solvent.Growing high-quality single crystals, especially with small amounts of material.[5]
Evaporation Slow evaporation of the solvent from a solution.Simple, but can sometimes lead to lower quality crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for purification scale-up?

A1: this compound is a pentacyclic triterpenoid diol with a molecular weight of 442.7 g/mol .[6] As a diol, it is a relatively polar triterpenoid, but its large hydrocarbon skeleton makes it poorly soluble in water.[1] Its solubility will be higher in moderately polar organic solvents. Understanding the solubility profile in a range of solvents is the first critical step in developing both chromatographic and crystallization purification methods.

Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₃₀H₅₀O₂-
Molecular Weight 442.7 g/mol [6]-
Structure Pentacyclic triterpenoid diol[6]Possesses a rigid, steroid-like backbone.
Water Solubility Poor[1]Extraction and reversed-phase chromatography will require organic solvents.
Organic Solvent Solubility Soluble in moderately polar organic solvents.[1]Key for selecting solvents for extraction, chromatography, and crystallization.

Q2: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically suitable for separating triterpenoids. The UV detection wavelength should be set at a low wavelength (around 205-210 nm) as triterpenoids like this compound lack a strong chromophore.[7] For more detailed analysis and identification of impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the hydroxyl groups.[8]

Q3: What are some common impurities found in crude this compound extracts?

A3: Crude plant extracts containing this compound are likely to have other structurally related triterpenoids, such as oleanolic acid, ursolic acid, and their derivatives, which can be challenging to separate.[7][9] Other common impurities include sterols (e.g., β-sitosterol, stigmasterol), fatty acids, and pigments like chlorophyll.[9] The specific impurity profile will depend on the plant source.

Q4: How do I choose between different large-scale chromatography techniques?

A4: The choice depends on the required purity, the amount of material to be processed, and cost considerations.

  • Flash Chromatography: Suitable for purifying gram to kilogram quantities. It is faster and uses lower pressure than traditional column chromatography.

  • Preparative HPLC: Offers higher resolution and purity but is more expensive and generally used for smaller quantities (milligrams to hundreds of grams).

  • Counter-Current Chromatography (CCC): A liquid-liquid chromatography technique that avoids a solid stationary phase, which can be beneficial for preventing irreversible adsorption of the sample. It is highly scalable.

Decision Tree for Selecting a Scale-up Chromatography Method

Caption: Decision tree for selecting a suitable chromatography technique for scaling up.

Q5: Are there any specific safety precautions to take when scaling up this compound purification?

A5: When scaling up any chemical process, safety is paramount. You will be working with larger volumes of flammable organic solvents, so it is essential to work in a well-ventilated area, preferably a walk-in fume hood, and to use equipment that is rated for use with flammable liquids. Ensure that all electrical equipment is properly grounded to prevent static discharge. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and solvent-resistant gloves. Be familiar with the safety data sheets (SDS) for all solvents being used.

References

Validation & Comparative

Maniladiol and Lupeol: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research for novel anti-inflammatory agents, triterpenoids have emerged as a promising class of compounds. Among these, maniladiol and lupeol, both pentacyclic triterpenes, have garnered attention for their potential therapeutic properties. This guide provides a detailed comparison of the anti-inflammatory activities of this compound and lupeol, drawing upon available experimental data to offer a resource for researchers, scientists, and drug development professionals.

While extensive research has elucidated the anti-inflammatory prowess of lupeol, data on this compound remains comparatively scarce, precluding a direct head-to-head comparison based on identical experimental models. However, by examining the existing evidence for each compound, we can construct a comparative overview of their mechanisms and potential efficacy.

Quantitative Data on Anti-inflammatory Activity

A comprehensive review of the scientific literature reveals a significant disparity in the volume of research dedicated to lupeol versus this compound. Lupeol has been extensively studied in various in vivo and in vitro models of inflammation, providing a wealth of quantitative data. In contrast, specific data on the anti-inflammatory activity of isolated this compound is limited, with most studies focusing on crude plant extracts containing a mixture of compounds, including this compound.

To facilitate a comparative assessment, the following table summarizes key quantitative findings for lupeol's anti-inflammatory effects. The absence of corresponding data for this compound highlights a critical knowledge gap and an opportunity for future research.

Compound Experimental Model Parameter Measured Key Findings Reference
Lupeol Carrageenan-induced paw edema in ratsPaw volume reduction50% inhibition at 100 mg/kg[1]
TPA-induced mouse ear edemaEdema inhibitionSignificant inhibition (1-2 mg/mouse)[2]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionIC50 = ~10 µM[3]
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) productionSignificant reduction[4]
Soybean lipoxygenase-1 (15-sLO) activityEnzyme inhibitionIC50 = 35 µM[1]
This compound Data not available---

Mechanistic Insights into Anti-inflammatory Action

Lupeol: The anti-inflammatory mechanism of lupeol is well-documented and appears to be multi-targeted. A primary pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[3][5] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] By preventing the activation of NF-κB, lupeol effectively dampens the inflammatory response at a fundamental level.[2][3] Furthermore, lupeol has been shown to directly inhibit the activity of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[7] The modulation of the PI3K/Akt pathway is another mechanism through which lupeol exerts its anti-inflammatory effects.[2]

This compound: The precise mechanisms underlying the anti-inflammatory activity of this compound are not as clearly defined. Studies on plant extracts containing this compound, such as from Erythrina variegata and Glochidion zeylanicum, suggest anti-inflammatory potential.[3][5] For instance, extracts of Erythrina variegata have been shown to inhibit COX-2 and nitric oxide production.[3][5] However, without studies on the isolated compound, it is difficult to attribute these effects solely to this compound. Further research is imperative to delineate the specific molecular targets and signaling pathways modulated by this compound.

Signaling Pathway Diagrams

To visualize the known and potential anti-inflammatory mechanisms, the following diagrams are provided.

Lupeol_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes activates transcription COX-2 COX-2 Pro-inflammatory Genes->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Lupeol Lupeol Lupeol->PI3K Lupeol->IKK Lupeol->NF-κB inhibits nuclear translocation Lupeol->COX-2 inhibits activity

Caption: Known anti-inflammatory signaling pathways inhibited by Lupeol.

Maniladiol_Hypothetical_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Immune Cell Inflammatory Stimuli Inflammatory Stimuli Upstream Signaling Upstream Signaling (e.g., MAPK, etc.) Inflammatory Stimuli->Upstream Signaling NF-κB Pathway NF-κB Pathway Upstream Signaling->NF-κB Pathway COX/LOX Pathways COX/LOX Pathways Upstream Signaling->COX/LOX Pathways Pro-inflammatory Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins, Leukotrienes) NF-κB Pathway->Pro-inflammatory Mediators COX/LOX Pathways->Pro-inflammatory Mediators This compound This compound This compound->NF-κB Pathway Hypothesized Inhibition This compound->COX/LOX Pathways Hypothesized Inhibition

Caption: Hypothetical anti-inflammatory pathways for this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., lupeol, suspended in a vehicle like 1% carboxymethyl cellulose) or vehicle control is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Determination of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the effect of a compound on the production of a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., lupeol) for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After incubation (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory activity of lupeol, with a well-characterized, multi-pronged mechanism of action targeting key inflammatory pathways such as NF-κB and COX-2. The wealth of quantitative data from various preclinical models positions lupeol as a compelling candidate for further development as an anti-inflammatory agent.

In contrast, the anti-inflammatory profile of this compound is significantly less defined. While preliminary studies on plant extracts containing this compound are suggestive of anti-inflammatory effects, a clear understanding of its efficacy and mechanism of action is hampered by the lack of research on the isolated compound. This represents a significant gap in the literature and a promising avenue for future investigation. To enable a robust and direct comparison with lupeol, studies employing standardized in vivo and in vitro models to generate quantitative data on the anti-inflammatory activity of pure this compound are critically needed. Such research would not only clarify the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within this class of triterpenoids.

References

Maniladiol vs. Oleanolic Acid: A Scientific Comparison of Two Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and pharmacology, pentacyclic triterpenoids stand out for their diverse and potent biological activities. Among these, maniladiol and oleanolic acid, two closely related oleanane-type triterpenoids, have garnered scientific interest. This guide provides a comparative analysis of their known biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

Chemical Structures

This compound (olean-12-ene-3β,16α-diol) and oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) share the same fundamental oleanane skeleton. The key structural difference lies in the functional groups at positions C-16 and C-28. This compound possesses a hydroxyl group at C-16, whereas oleanolic acid features a carboxylic acid group at C-28. This seemingly minor variation significantly influences their physicochemical properties and biological activities.

Comparative Biological Activities

While extensive research has been conducted on oleanolic acid, data on this compound is comparatively limited. This section summarizes the available quantitative data for their anti-inflammatory, anti-cancer, and hepatoprotective effects.

Data Presentation
Biological ActivityCompoundAssayCell Line/ModelIC50 / ResultReference
Anti-inflammatory Oleanolic AcidNitric Oxide (NO) InhibitionRAW 264.7 macrophages17.5 ± 2.0 µM[1]
This compoundPro-inflammatory cytokine reduction (TNF-α, IL-1, IL-6), NO production inhibitionNot specifiedQualitative data onlyNot specified
Anti-cancer Oleanolic AcidCytotoxicity (MTT Assay)HCT-116 (Colon Cancer)40 µg/mL[2]
Oleanolic AcidCytotoxicityB16 2F2 (Melanoma)4.8 µM[3]
Oleanolic AcidCytotoxicityA375 (Melanoma)20 µM (anti-proliferative)[4]
This compoundCytotoxicityHL-60, HO-8910, A-549Data not available for pure compound[5]
Hepatoprotective Oleanolic AcidCCl4-induced hepatotoxicity in ratsIn vivoReduction in serum transaminase levels[6]
Oleanolic AcidNonalcoholic Fatty Liver DiseaseIn vivoReduction in AST and ALT[7]
This compoundNot specifiedNot specifiedNo quantitative data available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the assessment of the biological activities of these compounds.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., oleanolic acid) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1][8]

Anti-cancer Activity: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2]

Hepatoprotective Activity: In Vivo Model of CCl4-Induced Hepatotoxicity
  • Animal Model: Male Wistar rats are used for the study.

  • Treatment Groups: Animals are divided into several groups: a control group, a group treated with carbon tetrachloride (CCl4) only, and groups pre-treated with the test compound at different doses before CCl4 administration.

  • Induction of Hepatotoxicity: Liver damage is induced by intraperitoneal injection of CCl4.

  • Biochemical Analysis: After the treatment period, blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Liver tissues are collected, fixed, and stained for histopathological evaluation to observe any changes in liver architecture, necrosis, and inflammation.

  • Data Interpretation: A significant reduction in the levels of liver enzymes and improvement in the liver histology in the compound-treated groups compared to the CCl4-only group indicates a hepatoprotective effect.[6]

Biosynthetic Pathways

Both this compound and oleanolic acid are synthesized via the mevalonate pathway, starting from acetyl-CoA. The key intermediate, 2,3-oxidosqualene, undergoes cyclization to form the pentacyclic triterpenoid backbone.

Oleanolic Acid Biosynthesis

The biosynthesis of oleanolic acid is relatively well-characterized.[9] It proceeds through the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase. Subsequently, a series of oxidation reactions at the C-28 position, mediated by cytochrome P450 enzymes (CYP716A subfamily), convert β-amyrin to oleanolic acid.[4]

oleanolic_acid_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate oxidosqualene 2,3-Oxidosqualene mevalonate->oxidosqualene beta_amyrin β-Amyrin oxidosqualene->beta_amyrin β-amyrin synthase oleanolic_acid Oleanolic Acid beta_amyrin->oleanolic_acid CYP716A enzymes

Caption: Biosynthetic pathway of Oleanolic Acid.

This compound Biosynthesis

The specific enzymatic steps leading to this compound are less defined. It is hypothesized that, similar to oleanolic acid, this compound biosynthesis also begins with the formation of β-amyrin from 2,3-oxidosqualene. The subsequent hydroxylation at the C-16 position of the β-amyrin skeleton is likely catalyzed by a specific cytochrome P450 monooxygenase.

maniladiol_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate oxidosqualene 2,3-Oxidosqualene mevalonate->oxidosqualene beta_amyrin β-Amyrin oxidosqualene->beta_amyrin β-amyrin synthase This compound This compound beta_amyrin->this compound Cytochrome P450 (putative)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and oleanolic acid. Oleanolic acid has been the subject of extensive research, with a considerable amount of quantitative data available on its anti-inflammatory, anti-cancer, and hepatoprotective properties. In contrast, while this compound shows promise, particularly in the context of its presence in medicinal plants, there is a clear need for more rigorous quantitative studies to elucidate its specific biological activities and therapeutic potential. The lack of robust data for this compound currently limits a direct, evidence-based comparison of its efficacy against oleanolic acid. Future research focusing on the isolation and comprehensive biological evaluation of pure this compound is essential to fully understand its pharmacological profile and to enable a more definitive comparative analysis.

References

Validating the Cytotoxic Effects of Maniladiol on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

In the continuous pursuit of novel and effective anti-cancer therapeutics, natural compounds have emerged as a promising frontier. This guide aims to provide a comprehensive comparison of the cytotoxic effects of maniladiol, a naturally occurring triterpenoid, against various cancer cell lines. However, a thorough review of existing scientific literature reveals a significant gap in research specifically investigating the anti-cancer properties of this compound.

The available body of research predominantly focuses on a structurally related diterpene, manool . While both are natural products, their distinct chemical structures imply different biological activities. This guide will, therefore, pivot to a detailed analysis of the cytotoxic effects of manool, presenting the available experimental data and comparing its performance with established chemotherapeutic agents. This information may serve as a valuable reference for future studies and inspire further investigation into the therapeutic potential of related compounds like this compound.

Comparative Cytotoxicity of Manool Against Cancer Cell Lines

Studies have demonstrated that manool exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for manool across several cancer cell lines.

Cell LineCancer TypeManool IC50 (µg/mL)Doxorubicin IC50 (µg/mL)Cisplatin (CPT) IC50 (µg/mL)Etoposide (VP16) IC50 (µg/mL)
HeLa Human Cervical Adenocarcinoma6.7 ± 1.1[1]0.2 ± 0.0[1]3.5 ± 0.3[1]10.2 ± 1.1[1]
U343 Human Glioblastoma6.7 ± 1.2[1]0.1 ± 0.0[1]2.9 ± 0.2[1]12.1 ± 1.2[1]
MCF-7 Human Breast Adenocarcinoma8.9 ± 1.5[1]0.3 ± 0.0[1]4.1 ± 0.5[1]15.8 ± 1.9[1]
HepG2 Human Hepatocellular Carcinoma10.3 ± 1.8[1]0.4 ± 0.0[1]5.2 ± 0.6[1]18.4 ± 2.1[1]
B16F10 Murine Melanoma12.5 ± 2.1[1]0.1 ± 0.0[1]2.8 ± 0.3[1]9.7 ± 1.0[1]
MO59J Human Glioblastoma14.2 ± 2.5[1]0.2 ± 0.0[1]3.9 ± 0.4[1]11.5 ± 1.3[1]
U251 Human Glioblastoma15.8 ± 2.9[1]0.3 ± 0.0[1]4.8 ± 0.5[1]14.6 ± 1.7[1]
V79 Normal Chinese Hamster Lung Fibroblasts49.3 ± 3.3[1]0.9 ± 0.1[1]7.8 ± 0.9[1]25.3 ± 2.8[1]

Table 1: Comparative IC50 values of manool and standard chemotherapeutic drugs against various cancer and normal cell lines.

The data clearly indicates that manool is significantly more cytotoxic to cancer cells than to normal V79 fibroblasts, suggesting a favorable selectivity profile.[1] Notably, in some cancer cell lines, the IC50 values for manool are lower than those of the established chemotherapeutic drug etoposide (VP16).[1]

Experimental Protocols

The evaluation of the cytotoxic effects of manool was conducted using the following methodologies:

Cell Lines and Culture

A panel of human cancer cell lines including HeLa (cervical adenocarcinoma), U343, MO59J, U251 (glioblastoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), along with the murine melanoma line B16F10, were utilized.[1] A normal Chinese hamster lung fibroblast cell line, V79, was used as a control for selectivity.[1] All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (XTT)

The cytotoxic activity of manool was determined using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) colorimetric assay.[1]

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours of incubation, the cells were treated with various concentrations of manool (ranging from 0.1 to 100 µg/mL) for 72 hours.

  • Following the treatment period, the XTT reagent was added to each well and the plates were incubated for an additional 4 hours.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by manool are still under investigation, preliminary studies suggest that its cytotoxic effects may be attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Natural compounds with structures similar to manool have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. Further research is required to elucidate the specific apoptotic pathways triggered by manool.

Cell Cycle Arrest

Some studies on related compounds suggest that they can exert cytostatic effects by arresting the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, magnolol, another natural compound, has been shown to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells. While not directly about manool, this provides a potential avenue for investigation.

Visualizing the Research Workflow

To provide a clear overview of the experimental process for evaluating the cytotoxicity of a test compound like manool, the following workflow diagram is presented.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_cytotoxicity_assay Cytotoxicity Assay cluster_data_analysis Data Analysis cell_lines Select Cancer and Normal Cell Lines culture_maintenance Maintain Cells in Appropriate Culture Medium cell_lines->culture_maintenance seeding Seed Cells in 96-well Plates culture_maintenance->seeding treatment Treat Cells with Manool (or Test Compound) seeding->treatment incubation Incubate for 72 hours treatment->incubation xtt_addition Add XTT Reagent incubation->xtt_addition read_absorbance Measure Absorbance xtt_addition->read_absorbance dose_response Generate Dose-Response Curves read_absorbance->dose_response ic50_calculation Calculate IC50 Values dose_response->ic50_calculation selectivity_index Determine Selectivity Index ic50_calculation->selectivity_index conclusion Conclusion on Cytotoxicity and Selectivity selectivity_index->conclusion

Experimental workflow for cytotoxicity assessment.

Potential Signaling Pathway for Apoptosis Induction

Based on the mechanisms of other related natural compounds, a potential signaling pathway for manool-induced apoptosis is hypothesized below. This diagram illustrates the intrinsic apoptotic pathway, which is a common mechanism for many anti-cancer agents.

apoptosis_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade Manool Manool Bax Bax Activation Manool->Bax Bcl2 Bcl-2 Inhibition Manool->Bcl2 Mito_Membrane Mitochondrial Membrane Permeabilization Bax->Mito_Membrane Bcl2->Mito_Membrane Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Anti-Inflammatory Mechanisms of Maniladiol and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of maniladiol, a pentacyclic triterpenoid, with other well-characterized triterpenoids, namely oleanolic acid and ursolic acid. The information presented herein is supported by experimental data to facilitate objective comparison and aid in drug discovery and development efforts.

Abstract

Triterpenoids are a class of naturally occurring compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects. This guide focuses on the mechanism of action of this compound and contrasts it with the established mechanisms of two other prominent triterpenoids, oleanolic acid and ursolic acid. While all three compounds exhibit significant anti-inflammatory properties, the nuances of their molecular interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, are critical for understanding their therapeutic potential. This comparison highlights both the common and divergent pathways through which these molecules exert their effects, providing a valuable resource for researchers in the field.

Introduction to Triterpenoids and their Anti-Inflammatory Potential

Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene. They are widely distributed in the plant kingdom and have been the subject of extensive research due to their broad spectrum of biological activities. Among these, their anti-inflammatory properties have garnered significant attention, with numerous studies demonstrating their ability to modulate key signaling pathways involved in the inflammatory response. This guide will delve into the specific mechanisms of this compound, oleanolic acid, and ursolic acid.

This compound: An Emerging Anti-Inflammatory Triterpenoid

This compound is a pentacyclic triterpenoid that has demonstrated notable anti-inflammatory and other biological activities.[1] Its primary mechanism of anti-inflammatory action involves the suppression of pro-inflammatory mediators.

Mechanism of Action of this compound

Experimental evidence indicates that this compound's anti-inflammatory effects are mediated through the inhibition of key inflammatory molecules. Specifically, this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Furthermore, it effectively inhibits the production of nitric oxide (NO), a potent inflammatory mediator.[1]

While the precise upstream signaling targets of this compound are still under investigation, its ability to downregulate these critical inflammatory outputs suggests an interaction with major inflammatory signaling cascades.

Comparative Analysis: this compound vs. Oleanolic Acid and Ursolic Acid

To provide a comprehensive understanding of this compound's mechanism of action, it is essential to compare it with other well-studied triterpenoids. Oleanolic acid and ursolic acid are two of the most extensively researched triterpenoids with proven anti-inflammatory activities.

Oleanolic Acid: A Multifaceted Anti-Inflammatory Agent

Oleanolic acid is a pentacyclic triterpenoid that has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the modulation of the NF-κB and MAPK signaling pathways.

Ursolic Acid: A Potent Inhibitor of Inflammatory Kinases

Ursolic acid, an isomer of oleanolic acid, is another potent anti-inflammatory triterpenoid. Its mechanism of action also involves the inhibition of the NF-κB pathway, with a notable target being the IκB kinase β (IKKβ).

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound, oleanolic acid, and ursolic acid against key inflammatory mediators and signaling molecules.

Table 1: Inhibition of Pro-Inflammatory Mediators

TriterpenoidTargetIC50 ValueCell LineReference
This compound NO Production6.49 ± 0.02 µg/mLJ774 Macrophages[2]
Oleanolic AcidNO Production-RAW 264.7-
Ursolic AcidNO Production-RAW 264.7-
This compound IL-6 ProductionInhibition at 10 µg/mLJ774 Macrophages[2]
Oleanolic AcidIL-6 Production-RAW 264.7-
Ursolic AcidIL-6 Production-RAW 264.7-
This compound TNF-α ProductionNo significant inhibitionJ774 Macrophages[2]
Oleanolic AcidTNF-α Production-RAW 264.7-
Ursolic AcidTNF-α Production-RAW 264.7-

Table 2: Inhibition of NF-κB and MAPK Signaling Pathways

TriterpenoidTargetIC50 ValueAssay TypeReference
This compound IKKβData not availableKinase Assay-
Oleanolic AcidIKKβData not availableKinase Assay-
Ursolic AcidIKKβ69 µMHot Spot Kinase Assay[3]
This compound p-ERKData not availableWestern Blot-
Oleanolic Acidp-ERK-Western Blot-
Ursolic Acidp-ERK-Western Blot-
This compound p-JNKData not availableWestern Blot-
Oleanolic Acidp-JNK-Western Blot-
Ursolic Acidp-JNK-Western Blot-
This compound p-p38Data not availableWestern Blot-
Oleanolic Acidp-p38-Western Blot-
Ursolic Acidp-p38-Western Blot-

Note: The absence of data ("-") indicates that specific quantitative values were not available in the reviewed literature under directly comparable conditions.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and the putative points of intervention for this compound and other triterpenoids.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active release nucleus Nucleus NFkB_active->nucleus translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->cytokines gene transcription This compound This compound This compound->cytokines inhibits Oleanolic_Ursolic Oleanolic Acid Ursolic Acid Oleanolic_Ursolic->IKK_complex inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition by triterpenoids.

G Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 cytokines Pro-inflammatory Genes AP1->cytokines Triterpenoids Triterpenoids Triterpenoids->p38 inhibit Triterpenoids->JNK inhibit Triterpenoids->ERK inhibit

References

In Vivo Validation of Maniladiol's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals,

Following a comprehensive search of the current scientific literature, we have determined that there is a notable absence of publicly available in vivo studies specifically validating the therapeutic effects of maniladiol. Our extensive search across multiple databases for experimental data on this compound in animal models of inflammation, cancer, and diabetes did not yield any specific results containing the quantitative data necessary for a comparative guide as originally intended. This includes a lack of information on experimental protocols and established signaling pathways directly related to this compound's in vivo activity.

The core requirements of this publication—presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing signaling pathways—cannot be fulfilled without this foundational in vivo research on this compound.

Proposed Alternative: A Case Study on a Structurally Related Triterpenoid

While direct in vivo data on this compound is not available, the broader class of pentacyclic triterpenoids, to which this compound belongs, has been the subject of extensive research. Many of these structurally similar compounds have demonstrated significant therapeutic potential in various in vivo models.

Therefore, we propose to pivot this guide to focus on a well-researched, structurally related triterpenoid with a wealth of available in vivo data. This will allow us to provide you with a valuable resource that still adheres to the rigorous standards of data presentation, experimental detail, and pathway visualization that you expect. The insights gained from a closely related compound can serve as a valuable proxy and a foundation for future research into this compound and other novel triterpenoids.

We believe this approach will provide a practical and informative guide that can aid in the design of future in vivo studies for this compound and other compounds of interest. We welcome your feedback on this proposed direction as we strive to deliver content that is both scientifically sound and relevant to your research and development endeavors.

comparing the efficacy of different maniladiol extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different extraction methods for maniladiol, a triterpenoid with significant therapeutic potential. The efficacy of each method is evaluated based on key performance indicators such as yield, purity, extraction time, and solvent consumption. This document is intended to assist researchers in selecting the most appropriate extraction strategy for their specific research and development needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for the efficient isolation of this compound from plant sources, such as the stem bark of Erythrina latissima. This section compares the performance of conventional and modern extraction techniques. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes representative data for the extraction of triterpenoids from plant materials, which serves as a valuable proxy for assessing these methods for this compound isolation.

Extraction Method Extraction Time Solvent Consumption Representative Triterpenoid Yield (%) Relative Purity Key Advantages Key Disadvantages
Soxhlet Extraction 16 - 24 hours[1]High1.5 - 3.0[2]ModerateWell-established, exhaustive extractionTime-consuming, high solvent and energy consumption, potential for thermal degradation of thermolabile compounds[3]
Ultrasound-Assisted Extraction (UAE) 30 - 60 minutes[4][5]Low to Moderate3.0 - 5.0[6]HighRapid, reduced solvent and energy use, improved yield for many compounds.[7]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) 15 - 45 minutes[8]Low3.5 - 5.5[9][10]HighExtremely fast, highly efficient, reduced solvent consumption.[7]Requires microwave-transparent solvents, potential for localized overheating, higher initial equipment cost[11]

Experimental Protocols

Detailed methodologies for the three compared extraction techniques are provided below. These protocols are based on established procedures for the extraction of triterpenoids from plant materials.

Soxhlet Extraction Protocol

Soxhlet extraction is a traditional method that utilizes continuous solvent reflux over a solid sample.[1]

  • Sample Preparation: Air-dry and grind the plant material (e.g., Erythrina latissima stem bark) to a fine powder.

  • Thimble Packing: Accurately weigh about 10 g of the powdered plant material and place it in a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor, which is then connected to a round-bottom flask containing the extraction solvent (e.g., ethanol or methanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the sample. This process is allowed to continue for 16-24 hours.[1]

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[5]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Mixing: Mix a known quantity of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 75% ethanol) in a flask. A solid-to-liquid ratio of 1:15 (g/mL) is often used.[4]

  • Ultrasonication: Submerge the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) and frequency (e.g., 20 kHz).[5]

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and sample, leading to rapid extraction.[12][13]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Mixing: Place a known amount of the powdered sample (e.g., 10 g) in a microwave-safe extraction vessel with a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the desired power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 15-45 minutes).[8]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been reported to possess anti-inflammatory properties. While its precise molecular mechanism is still under investigation, many anti-inflammatory compounds of plant origin are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16] The following diagram illustrates a plausible mechanism of action for this compound.

Maniladiol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates Cell_Membrane TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Extraction and Analysis

The following diagram outlines a general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source.

Extraction_Workflow Plant_Material Plant Material (e.g., Erythrina latissima) Grinding Grinding & Drying Plant_Material->Grinding Extraction Extraction (Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Structural & Purity Analysis (HPLC, LC-MS, NMR) Pure_this compound->Analysis Final_Product Characterized this compound Analysis->Final_Product

Caption: General experimental workflow for this compound extraction and analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of maniladiol, a pentacyclic triterpenoid with potential therapeutic applications. Given the limited availability of specific validated methods for this compound, this document presents a comparative analysis of methodologies validated for structurally similar triterpenoids, such as oleanolic acid, ursolic acid, and other triterpenoid diols. This information serves as a valuable resource for developing and validating a robust analytical method for this compound.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various matrices. The following table summarizes the performance characteristics of commonly employed techniques for the analysis of related triterpenoids. This data can be used as a benchmark for the validation of a new method for this compound.

MethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
HPLC-ELSD 12 Triterpenes≥ 0.999197.7% - 101.4%< 3.0%--[1][2]
LC-MS/MS 10 Triterpenoids> 0.99--4 - 104 µg/L-[3]
LC-MS Ursolic Acid> 0.9997.8%3.03% - 3.59%-0.25 µg/mL[4]
Spectrophotometric Total Triterpenes0.999896.63% - 113.87%0.56% - 4.98%0.042 µg/mL0.14 µg/mL[5][6]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; ELSD: Evaporative Light Scattering Detector; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are generalized methodologies for the HPLC and LC-MS/MS analysis of triterpenoids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV or ELSD Detection
  • Sample Preparation:

    • Extraction: Extract the analyte from the matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture). Sonication or reflux extraction can be employed to enhance efficiency.

    • Purification: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of 0.8 - 1.2 mL/min is generally used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

    • Detection:

      • UV Detection: Triterpenoids without a strong chromophore can be detected at low wavelengths (e.g., 205-210 nm).

      • ELSD Detection: This detector is suitable for non-volatile analytes like triterpenoids and does not require a chromophore. The drift tube temperature and nebulizer gas pressure should be optimized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: The sample preparation steps are similar to those for HPLC analysis. However, it is crucial to use high-purity solvents to minimize background noise in the mass spectrometer. An internal standard is often added during sample preparation for accurate quantification.

  • LC Conditions: The liquid chromatography conditions are similar to those described for HPLC. The mobile phase composition must be compatible with mass spectrometry (i.e., using volatile buffers like ammonium formate or ammonium acetate).

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for triterpenoids. Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound.

    • Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: For quantification, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for the analyte and the internal standard to ensure selectivity and accuracy. The collision energy and other MS parameters need to be optimized for each transition.

Visualizing Key Processes

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method validation_plan Develop Validation Plan select_method->validation_plan prepare_materials Prepare Materials & Reagents validation_plan->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis assess_parameters Assess Validation Parameters statistical_analysis->assess_parameters documentation Document Results assess_parameters->documentation

Caption: A typical workflow for analytical method validation.

Potential Anti-inflammatory Signaling Pathway of this compound

This compound has been reported to possess anti-inflammatory properties. The diagram below illustrates a simplified signaling pathway involved in inflammation and highlights the potential points of intervention for triterpenoids like this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

This guide provides a foundational understanding for the validation of an analytical method for this compound. Researchers are encouraged to adapt and optimize these methodologies based on their specific experimental needs and the nature of the sample matrix. A thoroughly validated analytical method is indispensable for the reliable quantification of this compound in research and development settings.

References

Maniladiol: A Comparative Analysis of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of maniladiol, a naturally occurring triterpenoid, against established standards in key pharmacological assays. The data presented herein is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.

Executive Summary

This compound, a pentacyclic triterpenoid found in various plant species, has demonstrated a range of biological activities, including anti-inflammatory, anti-hyperglycemic, and cytotoxic effects. This guide benchmarks the performance of this compound against the following widely recognized standards:

  • Anti-inflammatory Activity: Compared with Indomethacin.

  • Anti-hyperglycemic Activity: Compared with Acarbose.

  • Cytotoxic Activity: Compared with Doxorubicin.

Quantitative data from in vitro assays are summarized, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the respective standards in various biological assays. Lower IC50 values indicate greater potency.

Table 1: Anti-inflammatory Activity (Nitric Oxide Production Inhibition)

CompoundCell LineIC50 (µM)
This compoundRAW 264.7Data not available in a direct comparative study
IndomethacinRAW 264.7~56.8[1][2]

Table 2: Anti-hyperglycemic Activity (α-Glucosidase Inhibition)

CompoundEnzyme SourceIC50 (µM)
This compoundSaccharomyces cerevisiaeData not available in a direct comparative study
AcarboseSaccharomyces cerevisiaeVariable, dependent on assay conditions

Table 3: Cytotoxic Activity (MTT Assay)

CompoundCell LineIC50 (µM)
This compoundHeLaData not available in a direct comparative study
DoxorubicinHeLa~0.374 - 2.4[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or indomethacin) and incubated for 1 hour.

  • Inflammatory Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response and incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% is calculated.

Anti-hyperglycemic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation:

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in phosphate buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

  • Reaction Mixture:

    • In a 96-well plate, 50 µL of the test compound (this compound or acarbose) at various concentrations is pre-incubated with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

  • Substrate Addition: 50 µL of the pNPG solution is added to initiate the reaction.

  • Incubation and Measurement: The plate is incubated at 37°C for 30 minutes. The reaction is stopped by adding 100 µL of 0.2 M sodium carbonate solution. The absorbance of the released p-nitrophenol is measured at 405 nm.

  • IC50 Calculation: The concentration of the compound that inhibits α-glucosidase activity by 50% is determined.

Cytotoxic Activity: MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Human cervical cancer cells (HeLa) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or doxorubicin) for 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% is calculated.

Mandatory Visualization

Signaling Pathway

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism for this compound is still under investigation, a generalized representation of this pathway is provided below. Inflammatory stimuli, such as LPS, activate a cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_degradation IκBα Degradation NFkB NF-κB (p50/p65) IkBa->IkBa_degradation Leads to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits? IkBa_degradation->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to iNOS_gene Pro-inflammatory Genes (e.g., iNOS) mRNA mRNA iNOS_gene->mRNA Transcription iNOS_protein iNOS Protein mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The general workflow for evaluating the in vitro biological activity of a test compound like this compound is depicted below. This process involves preparing the compound, exposing it to a biological system (e.g., cells or enzymes), and then measuring a specific biological response.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Test Compound (this compound) & Standard SerialDilution Serial Dilutions Compound->SerialDilution Prepare BioSystem Biological System (Cells/Enzymes) AssayPlate Assay Plate BioSystem->AssayPlate Prepare Incubation Incubation with Test Compound SerialDilution->Incubation AssayPlate->Incubation Measurement Measurement of Biological Response Incubation->Measurement Data Raw Data (e.g., Absorbance) Measurement->Data Calculation IC50 Calculation Data->Calculation Comparison Comparison to Standard Calculation->Comparison

Caption: General workflow for in vitro biological activity assessment.

References

Maniladiol Research: A Comparative Analysis And Cross-Validation of Findings

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed research findings, including quantitative data and extensive experimental protocols specifically on maniladiol, remain elusive. This guide, therefore, serves to highlight the current knowledge gaps and provide a framework for future comparative studies should more data become available.

Initial investigations sought to collate and cross-validate research on the biological activities of this compound, a triterpenoid found in various plant species. The goal was to present a comparative guide for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways. However, the scarcity of specific studies on this compound has made a direct comparison with alternative compounds challenging.

Potential Sources and Future Directions

While dedicated research on this compound is limited, it has been identified as a constituent of plants such as Schefflera arboricola and Eryngium foetidum. Future research efforts could focus on the isolation and characterization of this compound from these and other potential plant sources. The following sections outline the type of data and experimental details that would be necessary to construct a comprehensive comparative guide.

Data Presentation: A Template for Future Research

For a meaningful comparison of this compound's efficacy and mechanism of action against other compounds, quantitative data from various assays would be required. The following tables provide a template for how such data could be structured.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssay TypeCell Line / ModelIC₅₀ / EC₅₀ (µM)Key FindingsReference
This compound(e.g., NO production)(e.g., RAW 264.7)Data not availableData not available
Alternative 1(e.g., NO production)(e.g., RAW 264.7)
Alternative 2(e.g., NO production)(e.g., RAW 264.7)

Table 2: Comparative Cytotoxicity/Anti-proliferative Activity

CompoundAssay TypeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
This compound(e.g., MTT, SRB)(e.g., HeLa, MCF-7)Data not availableData not available
Alternative 1(e.g., MTT, SRB)(e.g., HeLa, MCF-7)
Alternative 2(e.g., MTT, SRB)(e.g., HeLa, MCF-7)

Experimental Protocols: A Call for Detailed Methodologies

To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Future publications on this compound should include comprehensive descriptions of the methodologies used.

Example Protocol: Determination of Nitric Oxide (NO) Production

  • Cell Culture: RAW 264.7 murine macrophage cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells would be seeded in 96-well plates and pre-treated with varying concentrations of this compound or a reference compound for 1 hour. Subsequently, cells would be stimulated with lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: The concentration of nitrite in the culture supernatant, an indicator of NO production, would be measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm would be measured, and the percentage of NO inhibition would be calculated relative to LPS-stimulated cells without treatment. The IC₅₀ value would be determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows: Visualizing Mechanisms

Understanding the molecular mechanisms of this compound would require investigating its effects on key signaling pathways implicated in inflammation and cancer.

dot

experimental_workflow cluster_extraction Isolation and Purification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies plant_material Plant Material (e.g., Schefflera arboricola) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation anti_inflammatory Anti-inflammatory Assays isolation->anti_inflammatory cytotoxicity Cytotoxicity Assays isolation->cytotoxicity pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis cytotoxicity->pathway_analysis

Caption: A generalized workflow for the isolation, screening, and mechanistic study of this compound.

dot

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters nucleus Nucleus NFkB->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation induces This compound This compound This compound->IKK potential target

Assessing the Purity of Synthesized Maniladiol Versus Natural Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in the therapeutic potential of natural products has positioned maniladiol, a pentacyclic triterpenoid diol, as a compound of significant interest. Found in various plant species, notably of the Schefflera genus, this compound has demonstrated promising anti-inflammatory and other biological activities. As research progresses towards preclinical and clinical evaluation, the source of this compound—either through direct synthesis or extraction from natural sources—becomes a critical consideration. The purity of the active pharmaceutical ingredient (API) is paramount to ensure safety, efficacy, and reproducibility of scientific findings. This guide provides an objective comparison of synthesized this compound and natural extracts, focusing on purity assessment with supporting experimental data and methodologies.

Physicochemical Properties

Both synthetic and naturally derived this compound share the same fundamental chemical structure and inherent physicochemical properties. However, the manufacturing or extraction process can influence the final composition of the product.

PropertySynthesized this compoundNatural this compound Extract
Chemical Formula C₃₀H₅₀O₂C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol 442.72 g/mol
Appearance Typically a white to off-white crystalline powderCan range from a crystalline powder to a complex, resinous mixture depending on the level of purification
Solubility Soluble in organic solvents like methanol, ethanol, and chloroform; sparingly soluble in waterSolubility can be affected by the presence of other co-extracted compounds
Melting Point Expected to have a sharp and defined melting pointMay exhibit a broader melting range due to the presence of impurities

Purity and Impurity Profiles: A Comparative Overview

The primary distinction between synthetic and natural this compound lies in their impurity profiles, which are inherently linked to their origin.

Synthesized this compound:

The synthesis of a complex molecule like this compound involves a multi-step process, which can introduce various impurities. These can include:

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents.

  • Intermediates: Intermediates from the synthetic pathway that were not fully converted to the final product.

  • Byproducts: Resulting from side reactions occurring during the synthesis. These can include isomers and structurally related compounds.

  • Solvents and Catalysts: Residual solvents and catalysts used in the various reaction and purification steps.

The advantage of synthetic production is the potential for a highly controlled process, leading to a well-defined and consistent impurity profile. Through meticulous purification techniques, it is often possible to achieve very high purity levels (>98%).

Natural this compound Extracts:

This compound extracted from plant sources is accompanied by a complex matrix of other naturally occurring compounds. The impurity profile of natural extracts can be highly variable and is influenced by factors such as:

  • Plant Species and Genotype: Different species or even genotypes of the same species can have varying phytochemical profiles.

  • Growing Conditions: Environmental factors like soil composition, climate, and light exposure can affect the production of secondary metabolites.

  • Harvesting Time and Method: The concentration of this compound and co-occurring compounds can fluctuate with the plant's life cycle.

  • Extraction and Purification Methods: The choice of solvents and purification techniques will determine which other compounds are co-extracted and retained in the final product.

Common impurities in natural extracts include other triterpenoids with similar structures (e.g., oleanolic acid, ursolic acid, and their derivatives), sterols, fatty acids, and pigments. While advanced purification methods can significantly enrich this compound content, achieving the same level of purity as a synthetic standard can be challenging and costly. The presence of these other natural compounds is not always detrimental and, in some cases, may even lead to synergistic therapeutic effects. However, for rigorous scientific investigation and drug development, a well-characterized and highly pure compound is essential.

Experimental Protocols for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive assessment of this compound purity. The following are key experimental methodologies:

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound and its potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triterpenoid separation.

  • Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities. A common mobile phase combination is a mixture of acetonitrile and water, or methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection can be performed at a low wavelength (e.g., 210 nm) for triterpenoids. ELSD is a more universal detection method for non-volatile analytes.

  • Sample Preparation: Samples of synthesized this compound or natural extract are accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For absolute quantification, a certified reference standard of this compound is used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including derivatized triterpenoids.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Derivatization: Due to the low volatility of triterpenoids, a derivatization step is necessary. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is common to increase volatility.

  • Injection: A split or splitless injection is used depending on the sample concentration.

  • Temperature Program: A temperature gradient is programmed to separate the derivatized compounds. For example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at a rate of 10°C/min, and holding for 10 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 50-800).

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of reference standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte, making it a valuable tool for purity assessment.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: An accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity is added to an accurately weighed amount of the this compound sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete spin-lattice relaxation.

  • Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Visualizing the Workflow and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the potential biological signaling pathways modulated by this compound.

Experimental_Workflow cluster_sample This compound Sample cluster_analysis Purity Assessment cluster_results Data Interpretation Synthetic this compound Synthetic this compound HPLC HPLC-UV/ELSD (Relative Purity, Impurity Profile) Synthetic this compound->HPLC GCMS GC-MS (Impurity Identification) Synthetic this compound->GCMS qNMR qNMR (Absolute Purity) Synthetic this compound->qNMR Natural Extract Natural Extract Natural Extract->HPLC Natural Extract->GCMS Natural Extract->qNMR Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling (Identification & Quantification) HPLC->Impurity GCMS->Impurity qNMR->Purity

Caption: Experimental workflow for assessing this compound purity.

This compound has been reported to possess anti-inflammatory properties. While the exact molecular mechanisms are still under investigation, it is plausible that this compound, like many other triterpenoids, modulates key inflammatory signaling pathways such as NF-κB and MAPK.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription MAPK->Cytokines Expression

Caption: Potential anti-inflammatory signaling pathways of this compound.

Conclusion

The choice between synthesized this compound and natural extracts depends heavily on the specific research or development goal.

  • Synthesized this compound offers the advantage of high purity and a well-defined, consistent impurity profile. This makes it the preferred choice for pharmacological studies, mechanism of action elucidation, and as a reference standard for analytical method development. The controlled nature of its production is essential for meeting the stringent regulatory requirements for drug development.

  • Natural this compound extracts , while potentially more complex to characterize, may offer the benefits of synergistic effects from co-occurring compounds. However, the variability in composition poses a significant challenge for standardization and reproducibility. For early-stage discovery and traditional medicine research, less purified extracts may be suitable, but for progression into drug development, extensive purification and characterization are necessary.

Ultimately, a thorough analytical assessment using a combination of techniques such as HPLC, GC-MS, and qNMR is crucial to accurately determine the purity and composition of any this compound sample, regardless of its origin. This ensures the reliability and validity of research findings and is a critical step in the journey of developing this compound as a potential therapeutic agent.

Safety Operating Guide

Safe Disposal of Maniladiol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of Maniladiol, a pentacyclic triterpenoid. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a cautious approach is warranted. The following procedures are based on general best practices for chemical waste management and information available for structurally similar compounds.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn and safe handling practices are followed. Based on information for the related compound, Olean-12-ene-3,24-diol, the following precautions should be taken when handling this compound:

  • Personal Protective Equipment (PPE):

    • Wear chemical-impermeable gloves (e.g., nitrile rubber).

    • Use safety goggles with side protection.

    • Wear a lab coat.

    • If there is a risk of dust formation, use a respirator.

  • Handling:

    • Avoid the formation of dust.

    • Avoid breathing mist, gas, or vapors.

    • Prevent contact with skin and eyes.

    • Ensure adequate ventilation in the handling area.

    • Keep away from all sources of ignition.

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains, as its environmental impact is not well-documented.[1] Collect the spilled material and arrange for disposal in a suitable, closed container.[1]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.7 g/mol
Appearance Solid (presumed)
CAS Number 595-17-5

Source: PubChem

Step-by-Step Disposal Protocol

Given the lack of specific hazard data for this compound, it must be treated as chemical waste and disposed of through an approved hazardous waste program. Do not dispose of this compound in the regular trash or down the drain unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][3]

1. Waste Identification and Labeling:

  • Clearly label a dedicated waste container with the words "Hazardous Waste" and the chemical name, "this compound."
  • Include the approximate quantity of the waste.
  • Note the date when the waste was first added to the container (accumulation start date).

2. Waste Segregation and Storage:

  • Store the this compound waste in a designated satellite accumulation area within the laboratory.
  • Ensure the waste is segregated from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.
  • The container must be kept securely closed except when adding waste.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
  • Provide them with the completed waste label information.
  • Follow all institutional procedures for waste pickup and documentation.

4. Empty Container Disposal:

  • If the original this compound container is empty (i.e., no freestanding liquid or solid remains), it may be possible to dispose of it in the regular trash after defacing the label.
  • However, if the container held what is determined to be an acutely hazardous material, it must be triple-rinsed, and the rinsate collected as hazardous waste.[4] Given the lack of data for this compound, it is prudent to consult with your EHS department before disposing of the empty container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Maniladiol_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Place in a Labeled, Compatible Waste Container ppe->container label Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Date container->label storage Store in a Designated Satellite Accumulation Area label->storage segregate Segregate from Incompatible Chemicals storage->segregate no_drain Do NOT Dispose Down the Drain or in Regular Trash segregate->no_drain ehs Contact Environmental Health & Safety (EHS) for Pickup disposal Professional Disposal by Approved Vendor ehs->disposal no_drain->ehs Follow Institutional Protocol end End: Disposal Complete disposal->end

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for Maniladiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Maniladiol.

This document provides immediate and essential safety and logistical information for the handling of this compound. The following procedural guidance is designed to answer specific operational questions and establish a comprehensive safety protocol for laboratory personnel.

This compound: Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.7 g/mol
CAS Number 595-17-5
Appearance Solid (presumed)
Class Pentacyclic Triterpenoid

Personal Protective Equipment (PPE) for Handling this compound

Due to the absence of specific toxicological data, a conservative approach to personal protection is required. The following PPE is mandatory when handling this compound to minimize exposure through inhalation, skin contact, and eye contact.

  • Hand Protection:

    • Wear unlined, chemical-resistant gloves. Nitrile or neoprene gloves are recommended.

    • Ensure gloves have long cuffs that can be tucked under the sleeves of the laboratory coat.

    • Change gloves every 30 to 60 minutes, or immediately if they become contaminated or damaged.

  • Body Protection:

    • A long-sleeved laboratory coat is the minimum requirement.

    • For procedures with a higher risk of splashing or aerosol generation, a disposable, chemical-resistant gown or coverall should be worn over the lab coat.

  • Eye and Face Protection:

    • Safety glasses with side shields are mandatory for all handling procedures.

    • When there is a risk of splashes, a face shield must be worn in addition to safety glasses or goggles.

  • Respiratory Protection:

    • For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.

    • If there is a potential for aerosol generation or if handling larger quantities, a NIOSH-approved N95 respirator or higher is required.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following step-by-step operational plan should be implemented.

3.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: gown/lab coat, then respirator (if needed), then face shield/goggles, and finally gloves.

3.2. Handling Procedures:

  • Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the chemical fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.

  • Manipulation: Perform all subsequent manipulations within the fume hood.

3.3. Post-Handling and Decontamination:

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable gowns, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Maniladiol_Handling_Workflow prep Preparation - Designate Area - Gather Materials don_ppe Don PPE - Gown/Lab Coat - Respirator (if needed) - Goggles/Face Shield - Gloves prep->don_ppe Proceed to handling Handling in Fume Hood - Weighing - Dissolving - Manipulation don_ppe->handling Ready for decon Decontamination - Clean Equipment handling->decon After use disposal Waste Disposal - Segregate Solid & Liquid - Follow Regulations handling->disposal Generate waste doff_ppe Doff PPE - Remove carefully decon->doff_ppe After cleaning decon->disposal Generate waste wash Wash Hands doff_ppe->wash Final step doff_ppe->disposal Generate waste

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maniladiol
Reactant of Route 2
Maniladiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.